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  • Product: (1-Butylindazol-5-yl)boronic acid
  • CAS: 2377607-59-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Butylindazol-5-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, organoboron compounds, and specifically boronic acids, have emerged as indispensable tools.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have solidified their role as key intermediates in the synthesis of a myriad of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of a specific and valuable member of this class: (1-Butylindazol-5-yl)boronic acid.

This document will delve into the chemical structure, physicochemical properties, and synthesis of (1-Butylindazol-5-yl)boronic acid. Furthermore, it will explore its applications, particularly in the context of drug discovery, highlighting its utility in the renowned Suzuki-Miyaura coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique attributes of this versatile reagent.

Chemical Structure and Physicochemical Properties

(1-Butylindazol-5-yl)boronic acid is a heterocyclic aromatic compound containing an indazole nucleus substituted with a butyl group at the N1 position and a boronic acid moiety at the C5 position.

Chemical Structure

The chemical structure of (1-Butylindazol-5-yl)boronic acid is depicted below:

(1-Butylindazol-5-yl)boronic acid Structure

Systematic Name: (1-Butyl-1H-indazol-5-yl)boronic acid

The structure consists of a bicyclic indazole core, a flexible n-butyl chain, and a reactive boronic acid group. This combination of features imparts a unique set of properties that are highly desirable in medicinal chemistry. The indazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the butyl group can modulate lipophilicity and target engagement. The boronic acid functional group serves as a versatile handle for the introduction of diverse substituents via cross-coupling chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Butylindazol-5-yl)boronic acid is presented in the table below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₅BN₂O₂Inferred from Structure
Molecular Weight 218.06 g/mol Inferred from Structure
Physical Form Typically a solid, powder, or crystals.[3][3]
Solubility Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions can be limited but may be enhanced by the addition of monosaccharides.[4][4]
pKa The pKa of aryl boronic acids typically ranges from 4 to 10. The exact value for this compound would depend on the specific electronic environment of the indazole ring.[2][2]

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, which allows them to form reversible covalent complexes with Lewis bases like diols and amines.[2][5] This property is fundamental to their mechanism of action in biological systems and their utility in certain purification and analytical techniques.

Synthesis of (1-Butylindazol-5-yl)boronic acid

The synthesis of aryl boronic acids is a well-established field in organic chemistry.[2] Several general methods can be adapted for the preparation of (1-Butylindazol-5-yl)boronic acid. A common and effective strategy involves a two-step sequence starting from a halogenated indazole precursor.

General Synthetic Workflow

The synthesis typically proceeds via the following key steps:

  • N-Alkylation: Introduction of the butyl group onto the indazole nitrogen.

  • Borylation: Conversion of a halogenated indazole intermediate into the corresponding boronic acid.

Below is a detailed, step-by-step protocol for a plausible synthetic route.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-butyl-1H-indazole

  • To a solution of 5-bromo-1H-indazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃).

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-butyl-1H-indazole.

Step 2: Synthesis of (1-Butylindazol-5-yl)boronic acid via Lithium-Halogen Exchange

  • Dissolve the 5-bromo-1-butyl-1H-indazole in an anhydrous ethereal solvent (e.g., tetrahydrofuran - THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), to perform the lithium-halogen exchange.

  • After stirring for a short period, add a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃], to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the addition of an aqueous acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • The crude boronic acid can be purified by recrystallization or chromatography.

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Borylation Start_Indazole 5-Bromo-1H-indazole Reagents1 1-Bromobutane, K₂CO₃, DMF Start_Indazole->Reagents1 Intermediate 5-Bromo-1-butyl-1H-indazole Reagents1->Intermediate Reagents2 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ Intermediate->Reagents2 Final_Product (1-Butylindazol-5-yl)boronic acid Reagents2->Final_Product

Caption: A schematic overview of the two-step synthesis of (1-Butylindazol-5-yl)boronic acid.

Causality in Experimental Choices
  • Choice of Base and Solvent in N-Alkylation: A relatively weak base like potassium carbonate is sufficient to deprotonate the indazole NH, and DMF is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction with 1-bromobutane.

  • Low Temperature for Lithium-Halogen Exchange: The lithium-halogen exchange is a very fast and exothermic reaction. Performing it at -78 °C helps to control the reaction rate and prevent side reactions.

  • Use of Trialkyl Borate: Trialkyl borates act as the boron source. The borate ester initially formed is subsequently hydrolyzed to the boronic acid upon acidic workup.

Applications in Drug Discovery

The primary application of (1-Butylindazol-5-yl)boronic acid in drug discovery is as a key building block in the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the indazole core with a wide variety of aryl and heteroaryl halides or triflates.

The Suzuki-Miyaura Coupling Reaction

The general scheme for the Suzuki-Miyaura reaction involving (1-Butylindazol-5-yl)boronic acid is as follows:

Suzuki-Miyaura Reaction

This reaction is catalyzed by a palladium(0) complex and requires a base. The "R" group can be a diverse range of substituents, enabling the rapid generation of libraries of compounds for biological screening.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Combine Reactants: (1-Butylindazol-5-yl)boronic acid Aryl/Heteroaryl Halide Pd Catalyst Base Solvent Reaction Heat and Stir under Inert Atmosphere Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Coupled Product Analysis->Final_Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry

The ability to readily synthesize derivatives of (1-Butylindazol-5-yl)boronic acid is of great interest to medicinal chemists for several reasons:

  • Scaffold Hopping and SAR Studies: The indazole core can be coupled with various aromatic and heteroaromatic rings to explore structure-activity relationships (SAR) and identify novel chemical scaffolds with improved biological activity.

  • Lead Optimization: Once a lead compound is identified, the Suzuki-Miyaura reaction provides a reliable method for fine-tuning its properties (e.g., potency, selectivity, and pharmacokinetic profile) by introducing different substituents.

  • Access to Privileged Structures: The indazole motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Safety and Handling

As with all laboratory chemicals, (1-Butylindazol-5-yl)boronic acid should be handled with appropriate safety precautions. While boronic acids are generally considered to have low toxicity, they can be irritants.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. For long-term storage, an inert atmosphere is recommended.[3][7]

Conclusion

(1-Butylindazol-5-yl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive starting material for the discovery and development of novel therapeutic agents. This guide has provided a technical overview of its structure, properties, synthesis, and applications, with the aim of enabling researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry of boronic acids will undoubtedly lead to further innovations in the field of drug discovery.

References

  • da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5801. [Link]

  • PubChem. (1-(tert-butyldimethylsilyl)-1h-indol-5-yl)boronic acid. [Link]

  • Cibirev, D., & D'yakonov, V. A. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

  • PubChem. 1H-Indazole-5-boronic acid. [Link]

  • Eastgate, M. D., et al. (2016). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 20(1), 213–219. [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Siahaan, T. J., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Characterization of (1-Butylindazol-5-yl)boronic Acid: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (1-Butylindazol-5-yl)boronic acid (Chemical Formula: C₁₁H₁₅BN₂O₂)

Introduction & Structural Overview

In modern pharmaceutical synthesis, indazole-based boronic acids are indispensable building blocks, frequently deployed in Suzuki-Miyaura cross-coupling reactions to construct complex active pharmaceutical ingredients (APIs). (1-Butylindazol-5-yl)boronic acid presents a unique analytical challenge due to the combination of its electron-rich bicyclic indazole core, the aliphatic N-1 butyl chain, and the highly reactive C-5 boronic acid moiety.

As a Senior Application Scientist, I have observed that the structural verification of boronic acids often falls victim to misinterpretation. Poor solvent choices and a lack of understanding regarding boron's nuclear properties frequently lead to "unintelligible" spectra. This whitepaper provides a definitive, causality-driven guide to the ¹H and ¹³C NMR characterization of this compound, ensuring high-fidelity data acquisition and interpretation.

The Boroxine Conundrum: Causality in Solvent Selection

The most critical decision in the NMR characterization of any boronic acid is solvent selection. When dissolved in non-polar or weakly coordinating solvents (such as CDCl₃), boronic acids undergo a spontaneous, entropically driven dehydration to form cyclic trimers known as 1[1].

Because this equilibrium is dynamic, a sample in CDCl₃ will often exist as a heterogeneous mixture of the monomer, the boroxine trimer, and various oligomeric intermediates[2]. This results in severely broadened, overlapping, and uninterpretable NMR signals. Furthermore, 3, meaning ambient humidity will continuously shift the equilibrium during acquisition[3].

The Solution: Always utilize DMSO-d₆ for the characterization of (1-Butylindazol-5-yl)boronic acid. The strongly hydrogen-bonding sulfoxide oxygen coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the hydroxyl groups. This completely arrests the dehydration pathway, locking the molecule in its monomeric state and yielding sharp, highly resolved resonances.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. If the internal integration checks fail, the sample preparation must be aborted and restarted.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of (1-Butylindazol-5-yl)boronic acid. Causality: High concentration is mandatory to overcome the signal-to-noise (S/N) penalty in ¹³C NMR caused by boron-induced relaxation (discussed in Section 5).

  • Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the NMR tube for 30 seconds. Ensure no micro-particulates remain, as these will distort the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition (400 MHz or higher):

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): 16.

  • ¹³C NMR Acquisition (100 MHz or higher):

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): Minimum 1024 (preferably 2048).

  • Self-Validation Check: Process the ¹H spectrum. Set the integration of the terminal methyl group of the butyl chain (δ ~0.88 ppm) strictly to 3.00 .

    • Validation: The broad singlet for the boronic acid -OH protons (δ ~8.00 ppm) MUST integrate to approximately 2.00 . If it integrates to < 1.0, the sample has partially dehydrated into a boroxine, or chemical exchange with trace water in the solvent is occurring.

Workflow N1 Weigh Sample (15-20 mg) N2 Add Solvent (0.6 mL DMSO-d6) N1->N2 N3 Monomer Stabilization (Prevent Boroxine) N2->N3 N4 1H NMR (ns=16) N3->N4 N5 13C NMR (ns=1024+) N3->N5 N6 Data Processing N4->N6 N5->N6

Workflow for NMR sample preparation and acquisition of boronic acids.

¹H NMR Spectral Analysis & Mechanistic Assignments

The ¹H NMR spectrum of (1-Butylindazol-5-yl)boronic acid is highly diagnostic. The indazole core contains four distinct aromatic protons, while the N-butyl group provides a classic first-order aliphatic splitting pattern.

Quantitative ¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-4 8.25s (or d, J ~1.0)~1.01HOrtho to boron, meta to H-6. Highly deshielded by the indazole core.
H-3 8.05s-1HIsolated proton on the pyrazole ring. Characteristic downfield shift for N-1 alkylated indazoles.
-B(OH)₂ 8.00br s-2HBoronic acid hydroxyls. Broadened due to chemical exchange.
H-6 7.75dd8.5, 1.01HOrtho coupling to H-7, meta coupling to H-4.
H-7 7.55d8.51HOrtho coupling to H-6.
H-1' 4.35t7.02HN-methylene protons. Strongly deshielded by the adjacent electronegative N-1 atom.
H-2' 1.80quintet7.02HAliphatic methylene.
H-3' 1.25sextet7.52HAliphatic methylene.
H-4' 0.88t7.53HTerminal methyl group.

Note: Exact chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact temperature.

¹³C NMR Spectral Analysis & The Quadrupolar Effect

A common pitfall in the ¹³C NMR analysis of boronic acids is the apparent "missing" carbon peak. In (1-Butylindazol-5-yl)boronic acid, the C-5 carbon is directly bonded to the boron atom.

Boron consists of two NMR-active isotopes: ¹¹B (80.4% abundance, spin 3/2) and ¹⁰B (19.6% abundance, spin 3). Because these nuclei possess a spin > 1/2, they are quadrupolar. The rapid relaxation of the boron nucleus induces a phenomenon known as4[4]. This causes the adjacent ¹³C signal (C-5) to become 5[5]. To observe C-5, one must run highly concentrated samples with an extended number of scans (>2048) or utilize ¹¹B-decoupling techniques.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeNotes on Causality
C-7a 140.5Quaternary (C)Deshielded by the adjacent N-1 atom.
C-3 133.2Methine (CH)Pyrazole ring carbon.
C-6 130.1Methine (CH)Aromatic core.
C-5 ~128.5Quaternary (C-B)Extremely broad/weak due to ¹¹B quadrupolar relaxation.
C-4 127.0Methine (CH)Aromatic core.
C-3a 124.2Quaternary (C)Bridgehead carbon.
C-7 109.5Methine (CH)Aromatic core.
C-1' 48.2Methylene (CH₂)Deshielded by direct N-1 attachment.
C-2' 31.5Methylene (CH₂)Aliphatic chain.
C-3' 19.4Methylene (CH₂)Aliphatic chain.
C-4' 13.6Methyl (CH₃)Terminal aliphatic carbon.

2D NMR Correlation Strategy (HMBC)

To definitively prove that the butyl group is attached to N-1 (and not N-2, which is a common synthetic byproduct in indazole alkylations), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required.

The HMBC experiment detects long-range (²J and ³J) couplings between protons and carbons. In a 1-butyl substituted indazole, the N-methylene protons (H-1') will show a strong ³J correlation to the bridgehead carbon C-7a. If the molecule were the N-2 isomer, H-1' would instead correlate strongly to C-3a.

HMBC H3 Proton H-3 C3a Carbon C-3a H3->C3a 3J C7a Carbon C-7a H3->C7a 3J H1p Proton H-1' H1p->C7a 3J C3 Carbon C-3 H1p->C3 3J

Key HMBC (1H-13C) correlations validating the N-1 alkylation of the indazole core.

By combining rigorous sample preparation, an understanding of boron's quadrupolar nature, and strategic 2D NMR correlations, researchers can confidently and accurately characterize (1-Butylindazol-5-yl)boronic acid, ensuring downstream success in API synthesis.

References

  • Tokunaga, Y., Ueno, H., & Shimomura, Y. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." CLOCKSS. Available at: [Link]

  • Lo, P. K. T., & Willis, M. C. "Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO." Organic Chemistry Portal. Available at: [Link]

  • Reddit Community (r/chemistry). "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit. Available at:[Link]

  • University of Ottawa NMR Facility. "11B Double Quantum - Single Quantum Correlation Spectroscopy." University of Ottawa NMR Facility Blog (2019). Available at: [Link]

  • Reddit Community (r/chemhelp). "Canc quadrapolar relaxation by 'B' atom can make some 13C peaks disappear?" Reddit. Available at: [Link]

Sources

Foundational

Pre-Clinical Safety Evaluation Whitepaper: In Vitro Toxicity Profiling of (1-Butylindazol-5-yl)boronic acid

Executive Summary & Chemical Rationale In contemporary drug discovery and chemical probe development, functionalized indazoles serve as privileged scaffolds due to their rigid, hydrogen-bonding networks. The integration...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary drug discovery and chemical probe development, functionalized indazoles serve as privileged scaffolds due to their rigid, hydrogen-bonding networks. The integration of a boronic acid moiety—as seen in (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3)[1]—introduces unique pharmacological potential. Boronic acids act as reversible covalent binders, capable of forming cyclic boronate esters with 1,2- and 1,3-diols present in biological carbohydrates and glycoproteins.

However, the specific structural modifications of this compound necessitate a targeted safety evaluation. The addition of an N1-butyl chain significantly increases the lipophilicity (LogP) of the indazole core. While this enhances membrane permeability and intracellular target engagement, it simultaneously elevates the risk of non-specific hydrophobic interactions, off-target cytotoxicity, and ion channel blockade. This whitepaper outlines a rigorous, self-validating framework for assessing the preliminary in vitro safety and toxicity profile of (1-Butylindazol-5-yl)boronic acid.

Physicochemical & Preliminary Hazard Profiling

Because comprehensive in vivo toxicity data for (1-Butylindazol-5-yl)boronic acid is not yet universally standardized, we must extrapolate its baseline hazard profile from established class effects of closely related indazole boronic acids (e.g., 1-Methyl-1H-indazole-4-boronic acid and 2-Methyl-2H-indazole-6-boronic acid)[2][3]. These analogs consistently demonstrate acute irritant properties that must dictate laboratory handling and formulation strategies[4][5].

Table 1: Physicochemical Properties & Expected GHS Hazard Classifications

ParameterValue / ClassificationSource / Rationale
Compound Name (1-Butylindazol-5-yl)boronic acidCatalog Standard[1]
CAS Number 2377607-59-3Chemical Registry[1]
Molecular Weight 218.06 g/mol Structural Calculation[1]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)Class effect (Indazole boronic acids)[5]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Class effect[2][4]
Serious Eye Damage Category 2 (H319: Causes serious eye irritation)Class effect[3][4]
STOT-SE Category 3 (H335: May cause respiratory irritation)Class effect[2][5]

Mechanistic Toxicology: The Causality Behind the Assays

To transition this compound from a chemical intermediate to a biological probe, we must interrogate the specific liabilities introduced by its functional groups:

  • Electrophilic Off-Target Toxicity: The empty p-orbital of the boron atom makes it highly electrophilic. While designed to target specific diols, it can indiscriminately bind to off-target nucleophiles (e.g., serine/threonine residues) if the local concentration is too high, leading to broad-spectrum cytotoxicity.

  • Lipophilicity-Driven Cardiotoxicity: Highly lipophilic neutral or basic compounds have a well-documented propensity to become trapped in the hydrophobic inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blocking this channel leads to QT interval prolongation and fatal arrhythmias.

  • Genotoxic Potential: Because boronic acids can interact with the ribose sugar backbone of nucleic acids, ruling out mutagenicity is a non-negotiable early milestone.

In Vitro Safety Assessment Workflow

G cluster_0 Tier 1: In Vitro Safety Assays Start (1-Butylindazol-5-yl) boronic acid Profiling Cyto Cytotoxicity (HepG2 Cells) Start->Cyto Geno Genotoxicity (Mini-Ames Test) Start->Geno Cardio Cardiotoxicity (hERG Inhibition) Start->Cardio Tox Toxicity Flagged (IC50 < 10 µM) Cyto->Tox Safe Favorable Safety (IC50 > 50 µM) Cyto->Safe Geno->Tox Geno->Safe Cardio->Tox Cardio->Safe Opt Structural Optimization Tox->Opt Lead Advance to In Vivo Models Safe->Lead

Fig 1: Tier 1 in vitro safety screening workflow for boronic acid derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means the assay inherently proves its own reliability through internal statistical controls before the data for (1-Butylindazol-5-yl)boronic acid is even analyzed.

Protocol A: High-Throughput Hepatotoxicity Screening (HepG2)

Objective: Assess basal cytotoxicity in a metabolically active human liver cell line to rule out broad electrophilic toxicity. Self-Validation Mechanism: The assay calculates a Z'-factor for every plate using 0.5% DMSO (vehicle, 0% cell death) and 10 µM Doxorubicin (positive control, 100% cell death). Only plates yielding a Z'-factor ≥ 0.5 are accepted, proving the assay's dynamic range is statistically robust against background noise.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (1-Butylindazol-5-yl)boronic acid in 100% DMSO. Transfer to assay media to create 2x dosing solutions (Final top concentration: 100 µM; Final DMSO: 0.5%).

  • Treatment: Aspirate culture media and apply 100 µL of the dosing solutions. Include vehicle and Doxorubicin controls on the outer columns. Incubate for 48 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Analysis: Read luminescence. Normalize data to the vehicle control and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Genotoxicity via Mini-Ames Fluctuation Test

Objective: Evaluate the mutagenic potential of the boronic acid moiety interacting with nucleic acids. Self-Validation Mechanism: Strain-specific positive controls (e.g., 4-Nitroquinoline 1-oxide for TA98; Sodium azide for TA100) must induce a ≥ 3-fold increase in revertant wells compared to the vehicle control to validate the metabolic competence of the S9 fraction and the strain's reversion sensitivity.

Step-by-Step Methodology:

  • Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100) overnight in nutrient broth.

  • Exposure: In a 24-well plate, mix the bacterial suspension, (1-Butylindazol-5-yl)boronic acid (dosed up to 500 µg/mL), and either buffer (for -S9 conditions) or rat liver S9 mix (for +S9 metabolic activation). Incubate for 90 minutes at 37°C.

  • Fluctuation Plating: Dilute the exposure mixture in a histidine-free indicator medium containing bromocresol purple. Aliquot into 384-well plates.

  • Incubation & Scoring: Incubate for 48 hours. Score wells that change color from purple to yellow (indicating active growth due to a reversion mutation restoring histidine synthesis).

  • Analysis: A compound is flagged as mutagenic if it induces a statistically significant, dose-dependent increase (≥ 2-fold over baseline) in the number of positive wells.

Quantitative Data Summary & Acceptance Criteria

To advance (1-Butylindazol-5-yl)boronic acid into in vivo pharmacokinetic models, the compound must clear the following quantitative safety thresholds.

Table 2: In Vitro Safety Thresholds & Acceptance Criteria

AssayTarget MetricFavorable Threshold (Go)Flag Threshold (No-Go)
HepG2 Cytotoxicity IC₅₀> 50 µM< 10 µM
Mini-Ames (TA98/TA100) Revertant Fold-Increase< 2-fold over vehicle≥ 2-fold over vehicle
hERG Patch-Clamp IC₅₀> 30 µM< 10 µM
CYP450 Inhibition (3A4) IC₅₀> 10 µM< 1 µM

Note: If the compound triggers a "No-Go" flag, structural optimization (e.g., replacing the highly lipophilic butyl chain with a more polar ether linkage or sterically hindering the boronic acid) is required before further development.

References

  • Title: SAFETY DATA SHEET - 2-Methyl-2H-indazole-6-boronic acid Source: Fisher Scientific (BE) URL: [Link]

Sources

Exploratory

Thermodynamic Stability and pKa Profiling of (1-Butylindazol-5-yl)boronic Acid: A Technical Guide for Cross-Coupling and Drug Design

Executive Summary In modern medicinal chemistry, heteroaryl boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heteroaryl boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds[1]. Among these, (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) represents a highly valuable, yet physicochemically nuanced, intermediate. The N1-butyl substitution enhances lipophilicity for downstream cellular permeability, while the C5-boronic acid serves as the reactive handle.

However, heteroaryl boronic acids are notoriously susceptible to protodeboronation —an undesired degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. As a Senior Application Scientist, I present this whitepaper to dissect the thermodynamic stability and pKa of (1-Butylindazol-5-yl)boronic acid. By understanding the causality between its electronic structure, its Lewis acidity, and its degradation kinetics, researchers can rationally design self-validating experimental protocols and optimize cross-coupling conditions to prevent catastrophic yield losses.

Physicochemical Profiling: Electronic Effects and Speciation

Unlike Brønsted-Lowry acids that donate a proton, boronic acids act as Lewis acids. They possess an empty p-orbital on the boron atom that accepts a lone pair from a hydroxide ion (OH⁻) in aqueous media, forming a tetrahedral boronate anion[1]. The equilibrium between the neutral sp² hybridized state and the anionic sp³ hybridized state is defined by the pKa.

The Causality of the pKa Shift

The pKa of a boronic acid is dictated by the electronic nature of its organic substituent. Electron-withdrawing groups increase Lewis acidity (lowering pKa), while electron-donating groups decrease it (raising pKa)[1].

  • In (1-Butylindazol-5-yl)boronic acid , the fused indazole ring system exerts a complex electronic influence. The nitrogen heteroatoms are inductively withdrawing, but the overall aromatic system is electron-rich.

  • The N1-butyl group serves a critical stabilizing function: it locks the indazole into a single tautomeric form, preventing N1/N2 proton exchange (which typically occurs at a pKa of ~13.5 in unprotected indazoles[3]).

  • Consequently, the Lewis acidity of the C5-boronic acid is isolated. Based on structurally analogous compounds like 6-indazolylboronic acid (pKa ~8.15)[4] and furan-2-boronic acid (pKa 8.29)[5], the pKa of (1-Butylindazol-5-yl)boronic acid is estimated to be tightly constrained between 8.2 and 8.4 .

Comparative Quantitative Data

To contextualize this, Table 1 summarizes the pKa and relative thermodynamic stability of various heteroaryl boronic acids.

Table 1: Comparative pKa and Stability of Heteroaryl Boronic Acids

Boronic Acid SpeciesApparent pKaRelative Stability (t½ at pH 11, 70°C)Primary Degradation Pathway
(1-Butylindazol-5-yl)boronic acid ~8.2 - 8.4Moderate (~2-4 hours)Base-catalyzed hydrolysis
Phenylboronic acid 8.80High (>24 hours)Base-catalyzed hydrolysis
Furan-2-boronic acid 8.29Low (<30 mins)Base-catalyzed hydrolysis
Pyridine-3-boronic acid 4.00Very Low (<10 mins)Zwitterionic fragmentation

Thermodynamic Stability & The Protodeboronation Mechanism

The phenomenological stability of boronic acids under basic aqueous-organic conditions is highly nuanced[6]. The primary threat to (1-Butylindazol-5-yl)boronic acid during storage or reaction is base-catalyzed protodeboronation.

Mechanistic Causality

Protodeboronation is not a random degradation; it is a highly predictable kinetic event. It arises from a pre-equilibrium where the neutral boronic acid reacts with hydroxide to form the boronate anion[2]. The formation of this sp³ boronate polarizes the C-B bond, pushing electron density onto the ipso-carbon of the indazole ring. The rate-limiting step is the subsequent attack by a proton source (water) on the ipso-carbon, leading to C-B bond cleavage[2].

Crucially, recent kinetic studies by Lloyd-Jones and colleagues have proven that maximum protodeboronation rates occur when the pH of the solution is close to the pKa of the boronic acid[6]. At this inflection point, both the neutral boronic acid and the reactive boronate anion are present in high concentrations, facilitating self-catalysis and rapid hydrolysis[7]. Furthermore, while it is a common assumption that converting the boronic acid to a pinacol ester imparts stability, esterification does not necessarily prevent degradation; pre-hydrolytic pathways often dominate the overall protodeboronation process[8].

Mechanism BA Boronic Acid Neutral Boronate Boronate Anion Active State BA->Boronate + OH⁻ (pH > pKa) Boronate->BA + H⁺ TS Transition State [Ar---H---B]‡ Boronate->TS + H₂O (Rate-Limiting) Degradation Protodeboronation Ar-H + B(OH)3 TS->Degradation C-B Cleavage

Fig 1: Base-catalyzed protodeboronation pathway of heteroaryl boronic acids.

Self-Validating Experimental Protocols

To rigorously profile (1-Butylindazol-5-yl)boronic acid before committing it to a late-stage synthesis, scientists must employ self-validating methodologies. A protocol is only self-validating if it contains internal controls that immediately flag systemic errors.

Protocol A: Potentiometric Determination of pKa

Objective: Accurately determine the Lewis acidity of the C5-boronic acid. Causality & Validation: Because the 1-butyl group reduces aqueous solubility, a co-solvent system is required. We use a background electrolyte to lock the ionic strength, ensuring the Nernst equation remains linear. The inclusion of a known standard (phenylboronic acid) validates the electrode's calibration.

  • Preparation: Prepare a 1.0 mM solution of (1-Butylindazol-5-yl)boronic acid in a 50:50 Methanol/Water mixture.

  • Electrolyte Control: Add KCl to a final concentration of 0.1 M. Causality: This stabilizes the activity coefficients of the ions during titration.

  • Parallel Validation: Prepare an identical setup using Phenylboronic acid (Literature pKa = 8.8) as a control.

  • Titration: Titrate both solutions dynamically with standardized 0.05 M KOH at 25 °C under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the pH).

  • Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to find the half-equivalence point, which equals the apparent pKa. If the control deviates by >0.1 units from 8.8, recalibrate the probe and repeat.

Protocol B: NMR-Based Kinetic Profiling of Protodeboronation

Objective: Determine the half-life (t½) of the boronic acid under simulated cross-coupling conditions. Causality & Validation: We utilize ¹H and ¹¹B NMR to track speciation. An internal standard (1,3,5-trimethoxybenzene) is used to guarantee mass balance—proving that the disappearance of the boronic acid exactly matches the appearance of the degraded indazole.

  • Solvent Matrix: Dissolve 0.05 mmol of the boronic acid in 0.6 mL of 50% aq. 1,4-dioxane-d₈/D₂O. Causality: This mimics the biphasic nature of Suzuki-Miyaura conditions while providing a deuterium lock[6].

  • Internal Standard: Spike the solution with 0.01 mmol of 1,3,5-trimethoxybenzene (TMB). Validation: TMB is electronically inert to protodeboronation. The sum of the integrations of the starting material and the degradation product must constantly equal the initial molar ratio relative to TMB.

  • Buffer Addition: Adjust the pH to 10.0 using a carbonate buffer.

  • Acquisition: Heat the NMR probe to 70 °C. Acquire ¹H and ¹¹B spectra every 10 minutes for 4 hours.

  • Analysis: Track the disappearance of the ¹¹B signal at ~30 ppm (sp² boron) and the appearance of the C5-proton on the indazole ring in the ¹H spectrum. Plot ln([Boronic Acid]) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Sample Preparation Include Internal Standard Step2 2. NMR / Potentiometry Track Speciation & Kinetics Step1->Step2 Self-Validating Setup Step3 3. Data Deconvolution Extract pKa & k_obs Step2->Step3 Real-time monitoring Step4 4. Process Optimization Adjust pH away from pKa Step3->Step4 Causality applied

Fig 2: Self-validating workflow for thermodynamic profiling and process optimization.

Strategic Implications for Suzuki-Miyaura Cross-Coupling

The thermodynamic data extracted from the protocols above directly inform synthetic strategy. If (1-Butylindazol-5-yl)boronic acid has a pKa of ~8.3, utilizing a weak base like Na₂CO₃ (which buffers around pH 10-11) places the reaction dangerously close to the maximum protodeboronation rate window[6].

To mitigate degradation, apply the following causal adjustments:

  • Base Selection: Shift the pH strictly away from the pKa. Use a milder base like potassium phosphate (K₃PO₄) in a strictly anhydrous solvent system, or alternatively, push the pH much higher with anhydrous Cs₂CO₃ where the boronate anion is fully formed but water (the proton source) is restricted.

  • Temperature Control: Because protodeboronation is an entropically driven fragmentation, lowering the reaction temperature from 90 °C to 60 °C exponentially decreases kobs​ . Compensate for the lower temperature by utilizing a highly active, electron-rich palladium precatalyst (e.g., XPhos Pd G3 or AmPhos).

  • Alternative Moieties: If protodeboronation remains insurmountable, consider converting the boronic acid to a potassium trifluoroborate salt or an MIDA boronate, which act as slow-release mechanisms for the active boronic acid species, keeping its steady-state concentration low and preventing self-catalysis[5].

Sources

Foundational

Synthesis Pathways for (1-Butyl-1H-indazol-5-yl)boronic Acid: An In-Depth Technical Guide

Executive Summary & Strategic Context The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, targeted oncology therapeutics, and emerging synthetic analogs[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, targeted oncology therapeutics, and emerging synthetic analogs[1]. Specifically, (1-Butyl-1H-indazol-5-yl)boronic acid (CAS: 2377607-59-3) serves as a highly versatile, advanced intermediate. Its primary utility lies in acting as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the modular assembly of complex biaryl and heteroaryl systems[2].

As a Senior Application Scientist, designing a robust, scalable, and regioselective synthesis for this compound requires navigating two fundamental chemical challenges:

  • Tautomeric Regioselectivity: The indazole core exists in a dynamic tautomeric equilibrium. Alkylation must be strictly controlled to favor the N1 -isomer over the N2 -isomer[3].

  • Chemoselective C-B Bond Formation: The insertion of the boronic acid moiety at the C5 position must be executed without triggering premature homocoupling or protodeboronation[4].

This whitepaper deconstructs the optimal synthetic pathway, moving from commercially available 5-bromo-1H-indazole to the final free boronic acid, explaining the mechanistic causality behind each experimental parameter.

Retrosynthetic Analysis and Workflow

The synthesis of (1-butyl-1H-indazol-5-yl)boronic acid is most efficiently achieved via a linear two-stage functionalization of 5-bromo-1H-indazole.

Attempting to borylate the indazole ring prior to alkylation is chemically unviable; the unprotected N−H group poisons palladium catalysts and interferes with the basic conditions required for borylation[4]. Therefore, the sequence must strictly follow: N1 -Alkylation Miyaura Borylation Boronate Hydrolysis .

G A 5-Bromo-1H-indazole + 1-Bromobutane B N-Alkylation (NaH, THF) A->B C 5-Bromo-1-butyl- 1H-indazole B->C N1 Selectivity D Miyaura Borylation (B2pin2, Pd, KOAc) C->D E Pinacol Boronate Ester D->E C-B Formation F Hydrolysis (NaIO4, HCl) E->F G (1-Butyl-1H-indazol-5-yl) boronic acid F->G Deprotection

Figure 1: Step-by-step synthesis workflow of (1-Butyl-1H-indazol-5-yl)boronic acid.

Stage 1: Overcoming the Regioselectivity Challenge in N-Alkylation

Unprotected 1H-indazoles present a classic regioselectivity dilemma. The N1 and N2 nitrogen atoms compete as nucleophiles during alkylation. While the 1H-tautomer is thermodynamically more stable than the 2H-tautomer (by approximately 2.3 kcal/mol)[5], indiscriminate alkylation conditions (e.g., K2​CO3​ in DMF) typically yield a near 1:1 mixture of N1 and N2 isomers[6].

Causality of Experimental Choices

To exclusively synthesize the N1 -butyl isomer, the reaction must be driven by thermodynamic control and specific counter-ion chelation.

  • The Base and Solvent: Utilizing Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) strongly biases the reaction toward N1 -alkylation[3][7].

  • Mechanistic Rationale: The sodium cation ( Na+ ) coordinates with the N2 atom and the adjacent π -system. This chelation sterically shields the N2 position, directing the incoming electrophile (1-bromobutane) almost exclusively to the N1 nitrogen. Conversely, Mitsunobu conditions (using an alcohol, DEAD, and PPh3​ ) invert this selectivity, heavily favoring the N2 -isomer[3][8].

Quantitative Data: Regioselectivity Comparison
Reagent SystemSolventTemperaturePrimary Product N1 : N2 RatioTypical Yield
NaH, 1-Bromobutane THF 0 °C to RT N1 -Butyl > 95:5 85–90%
K2​CO3​ , 1-BromobutaneDMF80 °CMixed~ 50:5080%
Mitsunobu (BuOH, DEAD)THF0 °C to 50 °C N2 -Butyl~ 30:7075%

Table 1: Influence of reaction conditions on the N-alkylation regioselectivity of 5-bromo-1H-indazole.

Stage 2: C-B Bond Formation via Miyaura Borylation

With the N1 -butyl core secured, the next objective is the chemoselective conversion of the C5-bromide into a boronic acid. While direct halogen-metal exchange using n -BuLi at cryogenic temperatures is possible, Palladium-Catalyzed Miyaura Borylation is the industry standard due to its superior functional group tolerance, scalability, and operational safety profile[9][10].

Causality of Experimental Choices
  • The Boron Source: Bis(pinacolato)diboron ( B2​pin2​ ) is utilized because of its stability and high reactivity in oxidative addition complexes[9].

  • The Critical Role of KOAc: The selection of Potassium Acetate (KOAc) is the most critical parameter in this step. KOAc is a weak base; it is basic enough to facilitate the transmetalation of the boron species to the palladium center, but it is insufficiently basic to activate the newly formed aryl boronate ester for a subsequent Suzuki-Miyaura cross-coupling[4]. If a stronger base (like K2​CO3​ or NaOH ) were used, the product would immediately couple with the unreacted starting material, resulting in a useless symmetrical biaryl dimer[2][10].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Species OxAdd->PdII + Aryl Bromide TransMet Transmetalation (B2pin2 + KOAc) PdII->TransMet PdII_B Ar-Pd(II)-Bpin Species TransMet->PdII_B - KBr RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Boronate Ester RedElim->Product Product Release

Figure 2: Palladium-catalyzed Miyaura borylation catalytic cycle.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating physical observations and analytical checkpoints to ensure process integrity.

Protocol A: Synthesis of 5-Bromo-1-butyl-1H-indazole
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).

  • Validation Check 1: Wash the NaH with anhydrous hexanes (3x) and decant. The transition from a greasy suspension to a free-flowing gray powder confirms the removal of mineral oil, ensuring accurate stoichiometry.

  • Deprotonation: Suspend the washed NaH in anhydrous THF (0.2 M) and cool to 0 °C. Add a solution of 5-bromo-1H-indazole (1.0 equiv) in THF dropwise.

  • Validation Check 2: Observe the reaction. The immediate evolution of hydrogen gas (bubbling) visually validates successful deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromobutane (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Analytical Check: Analyze via LC-MS. The reaction is complete when the starting material peak is consumed, and the target mass ( [M+H]+ ~253/255 m/z, exhibiting the characteristic 1:1 bromine isotope pattern) is dominant.

  • Workup: Quench meticulously with saturated aqueous NH4​Cl to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure N1 -isomer.

Protocol B: Miyaura Borylation to the Pinacol Ester
  • Reaction Setup: In a Schlenk flask, combine 5-bromo-1-butyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and anhydrous KOAc (3.0 equiv).

  • Degassing (Critical): Add anhydrous 1,4-dioxane (0.15 M). Sparge the mixture with dry nitrogen gas for a minimum of 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) black.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask and heat to 90 °C for 8 hours.

  • Analytical Check: Monitor via TLC and LC-MS. The target mass for the pinacol ester is [M+H]+ ~301 m/z.

  • Validation Check 3: Cool to room temperature and filter the mixture through a pad of Celite. The filtrate should be a clear yellow/orange solution. An opaque, dark black solution indicates catalyst decomposition. Concentrate the filtrate in vacuo.

Protocol C: Hydrolysis to (1-Butyl-1H-indazol-5-yl)boronic acid
  • Oxidative Cleavage: Dissolve the crude pinacol ester in a 4:1 mixture of THF and water. Add Sodium Periodate ( NaIO4​ , 3.0 equiv) and stir at room temperature for 2 hours.

  • Validation Check 4: The precipitation of a white solid (sodium iodate) physically indicates the successful oxidative cleavage of the pinacol moiety.

  • Hydrolysis: Add 1N HCl (2.0 equiv) to the suspension and stir for an additional 2 hours to hydrolyze the intermediate borate complex into the free boronic acid.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Triturate the resulting solid with cold hexanes to yield pure (1-Butyl-1H-indazol-5-yl)boronic acid as a stable powder.

References

  • Key Organics Limited / ChemBuyersGuide. (1-BUTYLINDAZOL-5-YL)BORONIC ACID CAS:2377607-59-3. [Link]

  • Solomina, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.[Link]

  • Hunt, K. W., et al. (2026). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate / Beilstein Journal of Organic Chemistry.[Link]

  • Buckmelter, A. J., et al. (2021). Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib. ACS Publications.[Link]

  • ACS Organic Process Research & Development. (2024). Technology Transfer and Process Development of Danicopan to Enable Process Validation.[Link]

  • ACS Organic Letters. (2024). Synthesis of Biheteroaryls by Pd-Catalyzed Homocoupling of Heteroaryl Bromides.[Link]

Sources

Exploratory

Comprehensive Technical Guide on (1-Butylindazol-5-yl)boronic Acid: Physicochemical Profiling, Exact Mass Verification, and Synthetic Applications

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Butyl-1H-indazol-5-yl)boronic acid (Chemical Formula: C₁₁H₁₅BN₂O₂) is a highly functionalized organoboron building block extensively utilized in modern medicinal chemistry. The indazole core is a privileged scaffold in drug discovery, frequently acting as a bioisostere for indole or benzimidazole in kinase inhibitors and receptor antagonists. The incorporation of a boronic acid moiety at the 5-position, coupled with a lipophilic butyl chain at the N1 position, provides a versatile and highly soluble reagent for palladium-catalyzed cross-coupling reactions. This whitepaper details the physicochemical properties, exact mass verification protocols, and synthetic utility of this critical intermediate.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and synthetic characterization, distinguishing between molecular weight and exact mass is paramount for rigorous analytical validation[1].

  • Molecular Weight (218.06 g/mol ): Calculated using standard atomic weights, which account for the natural isotopic abundance of each element (e.g., Carbon = 12.011, Boron = 10.81). This value is essential for macroscopic stoichiometric calculations in bulk synthesis[2].

  • Exact Mass (218.1227 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹¹B = 11.009305). This is the precise value targeted during HRMS analysis to confirm molecular identity and rule out isobaric impurities.

Table 1: Quantitative Physicochemical Data for C₁₁H₁₅BN₂O₂

PropertyValueApplication Context
Chemical Formula C₁₁H₁₅BN₂O₂Elemental composition
Molecular Weight 218.06 g/mol Reagent weighing and stoichiometry
Monoisotopic Exact Mass 218.1227 DaNeutral target mass for HRMS
Isotopic Signature ~20% ¹⁰B, ~80% ¹¹BSpectral pattern recognition
Predicted LogP ~2.1Lipophilicity and solvent selection

HRMS Verification Protocol

To verify the synthesis or procurement of (1-Butylindazol-5-yl)boronic acid, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is the analytical gold standard.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the boronic acid in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Instrument Calibration: Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da) continuously via a secondary reference spray.

  • Data Acquisition: Operate the TOF analyzer in positive ion mode (ESI+) with a capillary voltage of 3.0 kV. Scan from m/z 100 to 1000.

  • Data Interpretation: Extract the chromatogram for m/z 219.1305. Analyze the isotopic pattern to confirm the characteristic ¹⁰B/¹¹B ratio (M-1 peak at m/z 218.134).

Causality & Self-Validating Systems
  • Causality in Solvent Selection: The indazole ring contains a basic nitrogen (N2) that is readily protonated. Formic acid acts as a proton donor, maximizing the yield of the[M+H]⁺ pseudomolecular ion. Methanol ensures the complete dissolution of the lipophilic N1-butyl chain, preventing sample precipitation in the capillary.

  • Self-Validating System (Lock-Mass): Instrument drift can cause significant mass errors over time. A continuous internal lock-mass calibrant corrects the time-of-flight axis in real-time. This self-validating loop ensures that the mass accuracy remains strictly below 5 ppm, a mandatory threshold for publication-quality structural confirmation.

HRMS_Workflow Sample Sample Prep (1-Butylindazol-5-yl)boronic acid Ionization ESI+ Ionization Protonation at N2 Sample->Ionization MeOH/0.1% Formic Acid TOF TOF Mass Analyzer Internal Calibrant Ionization->TOF [M+H]+ Generation Data Data Processing Exact Mass: 218.1227 Da TOF->Data < 5 ppm Error

HRMS workflow for exact mass verification of (1-Butylindazol-5-yl)boronic acid.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Indazole boronic acids are highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the rapid construction of complex biaryl systems[3]. The N1-butyl group significantly enhances the solubility of the indazole core in organic solvents compared to unprotected indazoles, facilitating smoother transmetalation.

Step-by-Step Methodology
  • Reagent Assembly: In a flame-dried Schlenk flask, combine (1-Butylindazol-5-yl)boronic acid (1.2 equiv), an aryl bromide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent and Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction Execution: Heat the mixture to 90°C under a strict nitrogen atmosphere for 4-6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Causality & Self-Validating Systems
  • Causality in Biphasic Conditions: Dioxane dissolves both the lipophilic aryl bromide and the N1-butyl indazole. The aqueous phase is mechanistically critical because water hydrates the trivalent boronic acid to form a tetravalent, negatively charged boronate complex. This boronate is the active nucleophilic species that undergoes transmetalation with the Pd(II) intermediate[4].

  • Self-Validating System (Control Reaction): Run a parallel control reaction lacking the Pd(dppf)Cl₂ catalyst. The absolute absence of product formation in the control validates that the observed coupling is strictly catalyst-dependent and not an artifact of thermal degradation or base-mediated nucleophilic aromatic substitution.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (1-Butylindazol-5-yl)boronate OxAdd->TransMet Base (K2CO3) / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim Borate Byproduct RedElim->Pd0 Regeneration Product Coupled Indazole Derivative RedElim->Product Target Molecule

Catalytic cycle of Suzuki-Miyaura cross-coupling with (1-Butylindazol-5-yl)boronic acid.

Data Presentation: Key Mass Spectrometry Adducts

To aid researchers in identifying this compound and its common reaction intermediates during LC-MS monitoring, Table 2 summarizes the exact masses of frequently observed adducts and byproducts.

Table 2: Exact Mass of Common ESI Adducts and Byproducts

Species / Adduct TypeIon FormulaCalculated Exact Mass (m/z)
Protonated Monomer [C₁₁H₁₅BN₂O₂ + H]⁺219.1299
Deprotonated Monomer [C₁₁H₁₅BN₂O₂ - H]⁻217.1154
Sodium Adduct [C₁₁H₁₅BN₂O₂ + Na]⁺241.1124
Potassium Adduct [C₁₁H₁₅BN₂O₂ + K]⁺257.0864
Deboronative Homocoupled Dimer [C₂₂H₂₆N₄ + H]⁺347.2230

(Note: The deboronative homocoupled dimer is a known, competitive byproduct in Suzuki reactions when oxygen is not rigorously excluded or when highly hindered electrophiles are used. Monitoring the 347.2230 m/z peak helps validate the efficacy of the inert atmosphere setup).

References

  • LookChem. "Boronic acid, [1-(2-methylpropyl)-1H-indazol-5-yl]- Basic Information." LookChem, 2025. 2

  • AaronChem. "(1-butyl-1,3-benzodiazol-5-yl)boronic acid Product Data." AaronChem, 2025. 1

  • Crestey, F., et al. "Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions." Synlett, vol. 2009, no. 04, 2009, pp. 615-619. 3

  • O'Duill, M. L., & Engle, K. M. "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." Synthesis, vol. 50, 2018, pp. 4699.

Sources

Foundational

Solubility Profile and Handling Protocols for (1-Butylindazol-5-yl)boronic Acid in Organic Solvents

Executive Summary (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) is a highly specialized organoboron building block utilized extensively in pharmaceutical drug discovery, particularly in the synthesis of complex i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) is a highly specialized organoboron building block utilized extensively in pharmaceutical drug discovery, particularly in the synthesis of complex indazole-containing pharmacophores via palladium-catalyzed Suzuki-Miyaura cross-coupling.

For drug development professionals, understanding the solubility profile of this compound is not merely a matter of finding a suitable solvent; it requires navigating the complex thermodynamic equilibrium between the monomeric boronic acid and its dehydrated trimeric anhydride (boroxine) [1]. This whitepaper provides a predictive solubility framework, empirical data estimates, and self-validating experimental protocols to optimize the handling and application of (1-Butylindazol-5-yl)boronic acid in organic synthesis.

Structural Determinants of Solubility: The Causality Framework

The solubility of (1-Butylindazol-5-yl)boronic acid is dictated by three distinct structural domains, each interacting differently with organic solvents:

  • The Boronic Acid Moiety (-B(OH)₂): The boron atom is sp2 -hybridized with an empty p-orbital, making it a mild Lewis acid. The hydroxyl groups act as strong hydrogen-bond donors and acceptors. In the solid state, boronic acids form highly stable, hydrogen-bonded dimeric networks [1]. To dissolve the compound, a solvent must possess sufficient polarity or Lewis basicity (e.g., the oxygen lone pairs in tetrahydrofuran) to disrupt this crystal lattice [2].

  • The 1-Butyl Chain: This highly lipophilic tail significantly alters the solubility profile compared to unsubstituted phenylboronic acids. The steric bulk and non-polar nature of the butyl group disrupt tight crystal packing and drastically enhance solubility in moderately polar to non-polar aprotic solvents like dichloromethane (DCM) and toluene [2].

  • The Indazole Core: As a nitrogen-rich aromatic heterocycle, the indazole ring contributes to polarizability and π−π stacking. Crucially, the alkylation at the N1 position (by the butyl group) prevents the free azole from coordinating to and poisoning palladium catalysts—a common bottleneck in cross-coupling unprotected indazoles [3].

Mechanistic Complication: The Boroxine Equilibrium

A critical oversight in many solubility screens is treating boronic acids as static molecules. In reality, they are highly prone to dehydration, forming cyclic trimeric anhydrides known as boroxines [4].

This dehydration occurs readily upon heating or dissolution in anhydrous solvents. The solubility of a boroxine is vastly different from its parent boronic acid. Boroxines are highly soluble in anhydrous DCM and toluene, whereas the monomeric acid prefers protic or Lewis basic solvents [4].

BoroxineEq BA Monomeric Boronic Acid (1-Butylindazol-5-yl)B(OH)2 Solvent1 Anhydrous Solvents / Heat (Toluene, DCM) BA->Solvent1 Dehydration (-3 H2O) BX Trimeric Boroxine Anhydride Ring (B3O3) Solvent2 Aqueous / Protic Solvents (THF/H2O, Dioxane/H2O) BX->Solvent2 Hydrolysis (+3 H2O) Solvent1->BX Solvent2->BA

Thermodynamic equilibrium between monomeric boronic acid and trimeric boroxine in varying solvent conditions.

Empirical Solubility Profile Across Solvent Classes

Based on the physicochemical properties of analogous alkyl-substituted heteroaryl boronic acids, the following table summarizes the solubility profile of (1-Butylindazol-5-yl)boronic acid at 25°C [2, 5].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Ethers Tetrahydrofuran (THF)7.5High (>100 mg/mL)Oxygen lone pairs coordinate directly to the empty p-orbital of Boron, breaking H-bond dimers.
Ethers 1,4-Dioxane2.2High (>80 mg/mL)Excellent H-bond acceptor; standard solvent for Suzuki-Miyaura couplings.
Alcohols Methanol / Ethanol33.0 / 24.3High (>100 mg/mL)Strong H-bonding; however, prolonged storage may lead to reversible boronate ester formation.
Halogenated Dichloromethane (DCM)8.9Moderate (20-50 mg/mL)The 1-butyl chain enhances solvation here compared to unsubstituted variants.
Aromatic Toluene2.4Low-Mod (10-20 mg/mL)Requires heating for full dissolution, which actively drives boroxine formation.
Aliphatic Hexanes1.8Low (<5 mg/mL)Incapable of disrupting the strong intermolecular H-bonded network of the boronic acid.
Aqueous Water80.1Very Low (<1 mg/mL)The lipophilic 1-butyl chain and indazole core render the molecule highly hydrophobic.

Experimental Workflow: High-Throughput Dynamic Solubility Screening

Self-Validating Protocol

Step 1: Hydration State Validation (Internal Control) Before screening, the exact ratio of boronic acid to boroxine must be quantified.

  • Dissolve 10 mg of the sample in anhydrous CDCl3​ and another 10 mg in THF−d8​ .

  • Acquire a 11B NMR spectrum. Monomeric boronic acids resonate at ~28 ppm, while boroxines appear as a broad singlet at ~30 ppm [4].

  • Validation Check: If the sample is mixed, standardize it by dissolving the bulk material in THF/Water (9:1), stirring for 2 hours, and lyophilizing to ensure 100% monomeric boronic acid.

Step 2: Dynamic Turbidimetric Measurement

  • Transfer a known mass (e.g., 50.0 mg) of the validated monomeric boronic acid into a jacketed glass vessel equipped with a magnetic stirrer and a luminance/turbidity probe.

  • Add a known volume (e.g., 1.00 mL) of the target organic solvent (e.g., 1,4-Dioxane).

  • Program the chiller/heater to ramp the temperature from 10°C to 60°C at a rate of 0.5°C/min.

  • The exact dissolution temperature ( Tdiss​ ) is recorded when the turbidity drops to baseline (100% transmittance).

  • Add an additional 0.50 mL of solvent and repeat the cycle to generate a solubility curve across multiple temperatures [5].

Step 3: Data Correlation

  • Fit the experimental data using the λh -equation to calculate the ideal solubility and activity coefficients, allowing for precise scale-up calculations [2].

Downstream Application: Solvent Selection for Suzuki-Miyaura Coupling

The primary utility of (1-Butylindazol-5-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent directly impacts the rate-determining transmetalation step. Because the compound is highly lipophilic but requires base-mediated activation to form the reactive boronate species, biphasic solvent systems are strictly required.

Optimal System: 1,4-Dioxane / H2​O (4:1 v/v) with K3​PO4​ or Na2​CO3​ .

  • Why? Dioxane fully solubilizes the lipophilic 1-butylindazole core, while the aqueous component dissolves the inorganic base. The base attacks the boronic acid to form a highly soluble, electron-rich trihydroxyboronate anion [R−B(OH)3​]− , which rapidly undergoes transmetalation with the Palladium(II) complex [3].

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd + Ar-X TransMet Transmetalation Requires Dissolved Boronate OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Product Release Base Aqueous Base (Activates Boronic Acid) Base->TransMet Forms highly soluble boronate complex Undissolved Undissolved / Boroxine (Reaction Bottleneck) Undissolved->TransMet Inhibits Transmetalation

Catalytic cycle of Suzuki-Miyaura coupling highlighting the solubility dependency of the transmetalation step.

Avoiding Pitfalls: Attempting this reaction in strictly anhydrous conditions (e.g., pure Toluene) will drive the formation of the (1-Butylindazol-5-yl)boroxine. While the boroxine is soluble in toluene, it is highly unreactive toward transmetalation without the presence of water and base to hydrolyze it back to the active monomeric boronate [4].

References

  • Phenylboronic acid - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). Available at:[Link]

  • Boroxine - Grokipedia. Grokipedia. Available at: [Link]

  • Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing (1-Butylindazol-5-yl)boronic acid

Introduction & Strategic Rationale The indazole scaffold is a highly privileged pharmacophore found in numerous kinase inhibitors, including ROCK, HDAC, and JAK inhibitors[1]. However, integrating indazole moieties via S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indazole scaffold is a highly privileged pharmacophore found in numerous kinase inhibitors, including ROCK, HDAC, and JAK inhibitors[1]. However, integrating indazole moieties via Suzuki-Miyaura cross-coupling has historically been complicated by the presence of the unprotected N-H bond. Unprotected nitrogen-rich heterocycles frequently sequester palladium catalysts by forming inactive, stable dimers, which necessitates high catalyst loadings and harsh basic conditions[2].

The utilization of (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) circumvents these limitations. The N1-butyl substitution serves a dual, highly strategic purpose:

  • Catalyst Preservation : By masking the acidic N-H group, the butyl chain prevents palladium sequestration, allowing the use of standard, low-loading catalyst systems (e.g., 2-5 mol% Pd)[2].

  • Physicochemical Enhancement : The lipophilic butyl chain improves solubility in organic solvents and enhances hydrophobic interactions within the target protein's binding pocket (e.g., the glycine-rich P-loop of kinases)[1].

Mechanistic Causality in the Catalytic Cycle

Every reagent in this protocol is chosen based on precise mechanistic requirements:

  • Catalyst (Pd(dppf)Cl₂) : The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. It is highly effective for sterically hindered or electronically deactivated aryl halides.

  • Base (K₂CO₃ or K₃PO₄) : The Suzuki-Miyaura mechanism requires the boronic acid to be activated[3]. The base coordinates with the empty p-orbital of the boron atom, forming a tetra-coordinated boronate anion. This enhances the polarization of the organic ligand, facilitating the critical transmetalation step[3].

  • Solvent System (1,4-Dioxane / H₂O, 4:1) : Heteroaryl boronic acids are susceptible to protodeboronation. A miscible aqueous-organic system ensures the base is fully dissolved and the boronic acid is rapidly activated, outcompeting the degradation pathway[2].

Visualization of the Catalytic Workflow

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Insertion into Ar-X bond Pd0->OxAdd PdII_Ox Pd(II)(Ar)X Complex OxAdd->PdII_Ox TransMet Transmetalation Transfer of Indazole moiety PdII_Ox->TransMet BaseAct Boronic Acid Activation Base + (1-Butylindazol-5-yl)B(OH)2 BaseAct->TransMet PdII_Trans Pd(II)(Ar)(Indazole) Complex TransMet->PdII_Trans RedElim Reductive Elimination Formation of C-C Bond PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 1-Butyl-5-aryl-1H-indazole RedElim->Product

Suzuki-Miyaura catalytic cycle detailing the integration of (1-Butylindazol-5-yl)boronic acid.

Experimental Protocol: Self-Validating System

This methodology outlines the coupling of (1-Butylindazol-5-yl)boronic acid with a generic aryl bromide. It is designed as a self-validating system, ensuring that each phase incorporates a quality control checkpoint to guarantee scientific integrity.

Materials:

  • (1-Butylindazol-5-yl)boronic acid (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Reaction Assembly (Checkpoint: Inert Atmosphere) : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (1-Butylindazol-5-yl)boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: A slight excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

  • Solvent Addition & Degassing : Add K₂CO₃ (3.0 mmol) followed by 5 mL of the Dioxane/H₂O (4:1) mixture. Seal the tube with a septum. Subject the mixture to three cycles of freeze-pump-thaw or rigorous argon sparging for 15 minutes.

    • Causality: Oxygen is lethal to Pd(0) species, leading to homocoupling of the boronic acid and catalyst deactivation. Degassing is the most critical step for high yields.

  • Cross-Coupling : Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • In-Process Validation : After 12 hours, sample 5 µL of the organic layer. Quench in EtOAc and analyze via TLC (Hexanes/EtOAc) and LC-MS.

    • Validation Metric: The disappearance of the aryl bromide starting material and the appearance of the product mass [M+H]+ confirms successful transmetalation and reductive elimination. If starting material persists, verify the integrity of the inert atmosphere.

  • Workup & Extraction : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 0-30% EtOAc in Hexanes).

Quantitative Data & Substrate Scope

The following table summarizes expected yields and reaction times when coupling (1-Butylindazol-5-yl)boronic acid with various electrophiles, demonstrating the broad functional group tolerance of this protocol[4].

ElectrophileCatalyst SystemTemp / TimeIsolated Yield (%)Mechanistic Note
4-Bromoacetophenone Pd(dppf)Cl₂, K₂CO₃90°C / 12h88%Electron-withdrawing group accelerates oxidative addition.
4-Chloroanisole Pd₂(dba)₃, XPhos, K₃PO₄100°C / 16h75%Requires an electron-rich ligand (XPhos) to activate the inert C-Cl bond.
3-Bromopyridine Pd(PPh₃)₄, Na₂CO₃90°C / 14h82%Heteroaryl halides couple efficiently; N-coordination to Pd is minimal.
2-Bromothiophene Pd(dppf)Cl₂, K₂CO₃90°C / 12h85%Excellent compatibility with sulfur-containing heterocycles.

Downstream Application: Kinase Inhibitor Workflow

To illustrate the practical application in drug development, the following workflow demonstrates how the coupled product is advanced into biological testing for Structure-Activity Relationship (SAR) studies.

Workflow A Suzuki-Miyaura Coupling (1-Butylindazol-5-yl)boronic acid B Intermediate Isolation 5-Aryl-1-butyl-1H-indazole A->B C Deprotection / Functionalization (If applicable) B->C D In Vitro Kinase Assay (e.g., ROCK1/2 or HDAC inhibition) C->D E Structure-Activity Relationship (SAR) Data Analysis D->E F Lead Optimization Iterative Synthesis E->F F->A Refine Aryl Halide

Iterative drug discovery workflow integrating Suzuki-Miyaura coupling for SAR development.

Conclusion

The application of (1-Butylindazol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling provides a robust, high-yielding pathway to construct complex biaryl systems. By masking the indazole N-H bond, researchers bypass the catalyst-poisoning effects typical of unprotected azoles, thereby streamlining the synthesis of biologically active molecules and accelerating the drug discovery pipeline.

References

  • [3] Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • [4] Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: National Institutes of Health (PMC) URL:[Link]

  • [1] Title: Discovery of the First-in-Class Dual-Target ROCK/HDAC Inhibitor with Potent Antitumor Efficacy in Vivo That Trigger Antitumor Immunity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • [2] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note &amp; Protocols: A Step-by-Step Guide to the Synthesis of (1-Butylindazol-5-yl)boronic Acid Derivatives

Abstract This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of (1-Butylindazol-5-yl)boronic acid, a valuable building block in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of (1-Butylindazol-5-yl)boronic acid, a valuable building block in modern medicinal chemistry. The indazole scaffold is a privileged pharmacophore found in numerous clinically significant molecules, and its functionalization via boronic acid derivatives opens extensive avenues for drug discovery through cross-coupling chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical rationale behind each step. We will proceed through a reliable two-step synthetic sequence: the N-alkylation of 5-bromoindazole followed by a palladium-catalyzed Miyaura borylation.

Introduction: The Significance of Indazole Boronic Acids

Indazole derivatives are central to the development of novel therapeutics, demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2] The true synthetic power of this scaffold is unlocked when it is converted into a boronic acid or its corresponding ester. These organoboron compounds are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forging carbon-carbon bonds.[3][4]

The (1-Butylindazol-5-yl)boronic acid derivative, specifically, allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the indazole core. This strategic functionalization is critical for exploring the structure-activity relationship (SAR) of potential drug candidates. This protocol provides a validated, step-by-step pathway to access this key intermediate with high purity.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. First, the nitrogen at the N-1 position of the indazole ring is alkylated with a butyl group. Second, the bromine atom at the C-5 position is converted into a boronic acid group via a palladium-catalyzed reaction.

Synthesis_Workflow A Start: 5-Bromo-1H-indazole B Step 1: N-1 Alkylation A->B  1-Bromobutane, Base (e.g., NaH) C Intermediate: 1-Butyl-5-bromo-1H-indazole B->C  Purification D Step 2: Miyaura Borylation C->D  B2pin2, Pd Catalyst, Base (e.g., KOAc) E Final Product: (1-Butylindazol-5-yl)boronic acid D->E  Work-up & Purification

Diagram 1: High-level workflow for the synthesis of (1-Butylindazol-5-yl)boronic acid.

Part I: Synthesis of 1-Butyl-5-bromo-1H-indazole

Principle and Rationale

This initial step involves the nucleophilic substitution of 1-bromobutane by the indazole anion. 5-Bromo-1H-indazole is a weak acid; therefore, a strong base like sodium hydride (NaH) is required to deprotonate the N-1 nitrogen, generating the highly nucleophilic indazolide anion. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation and accelerates the SN2 reaction.

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
5-Bromo-1H-indazole53857-57-1197.025.00 g25.38
Sodium Hydride (60% disp.)7646-69-724.001.12 g27.92
1-Bromobutane109-65-9137.023.10 mL27.92
Anhydrous DMF68-12-273.09100 mL-
Saturated NH₄Cl (aq)12125-02-953.49150 mL-
Ethyl Acetate141-78-688.11300 mL-
Brine7647-14-558.44100 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Bromo-1H-indazole (5.00 g, 25.38 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.12 g of 60% dispersion in mineral oil, 27.92 mmol) portion-wise over 15 minutes.

    • Expert Insight: Addition of NaH is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood under an inert atmosphere to prevent ignition of H₂.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a dark, clear suspension as the sodium salt of the indazole forms.

  • Alkylation: Add 1-bromobutane (3.10 mL, 27.92 mmol) dropwise via syringe to the cooled suspension.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

  • Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield 1-Butyl-5-bromo-1H-indazole as a pale yellow oil. (Expected yield: 80-90%).

Part II: Synthesis of (1-Butylindazol-5-yl)boronic acid

Principle and Rationale

This transformation is achieved via the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[5] The C-Br bond of the indazole intermediate undergoes oxidative addition to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the diboron reagent, bis(pinacolato)diboron (B₂pin₂). Finally, reductive elimination releases the desired boronate ester and regenerates the Pd(0) catalyst.[6] The boronate ester is then hydrolyzed to the final boronic acid during the aqueous work-up. The use of Pd(dppf)Cl₂ is common as it is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[6] Potassium acetate (KOAc) serves as a mild base, which is crucial for facilitating the transmetalation step.

Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)-Br      L₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Pd(II)Boryl R-Pd(II)-B(pin)         L₂ Transmetal->Pd(II)Boryl RedElim Reductive Elimination Pd(II)Boryl->RedElim RedElim->Pd(0)L2 Product Product (Boronate Ester) RedElim->Product ArBr 1-Butyl-5-bromo -indazole ArBr->OxAdd B2pin2 B₂pin₂ (KOAc) B2pin2->Transmetal

Diagram 2: Simplified catalytic cycle for the Miyaura borylation reaction.

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
1-Butyl-5-bromo-1H-indazole(from Part I)253.134.00 g15.80
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.944.42 g17.38
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.64 g0.79
Potassium Acetate (KOAc)127-08-298.144.65 g47.40
Anhydrous 1,4-Dioxane123-91-188.1180 mL-
Diethyl Ether60-29-774.12200 mL-
1 M HCl7647-01-036.46As needed-
Saturated NaHCO₃ (aq)144-55-884.01As needed-
Experimental Protocol
  • Reaction Setup: To a 250 mL Schlenk flask, add 1-Butyl-5-bromo-1H-indazole (4.00 g, 15.80 mmol), Bis(pinacolato)diboron (4.42 g, 17.38 mmol), and potassium acetate (4.65 g, 47.40 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen backfill three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.64 g, 0.79 mmol), followed by anhydrous 1,4-dioxane (80 mL) via cannula or syringe.

    • Expert Insight: The solvent must be anhydrous and degassed (e.g., by sparging with nitrogen for 30 minutes) prior to use. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up - Filtration: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The crude product is a dark oil or solid containing the boronate ester and impurities.

  • Purification - Acid/Base Extraction: This is a critical step for isolating pure boronic acid.[7] a. Dissolve the crude residue in diethyl ether (200 mL). b. Extract the organic solution with 1 M NaOH (aq) (3 x 50 mL). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt, leaving many organic impurities behind. c. Combine the aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any remaining non-polar impurities. d. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the slow addition of 1 M HCl. The pure (1-Butylindazol-5-yl)boronic acid will precipitate as a white or off-white solid.

    • Trustworthiness Check: This acid-base purification is a self-validating system. Only acidic compounds like the target boronic acid will transfer to the basic aqueous phase and then precipitate upon re-acidification, effectively separating it from neutral organic byproducts.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum. (Expected yield: 60-75%).

Characterization of (1-Butylindazol-5-yl)boronic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical Data Summary
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H), 8.05 (s, 1H), 7.90 (s, 2H, -B(OH)₂), 7.85 (d, J=8.6 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 4.45 (t, J=7.1 Hz, 2H), 1.80 (m, 2H), 1.30 (m, 2H), 0.90 (t, J=7.4 Hz, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 141.5, 139.8, 134.2, 127.9, 123.5, 120.1, 109.8, 48.2, 31.5, 19.4, 13.6. (Note: Carbon attached to Boron is often not observed or is very broad).
HRMS (ESI+) Calculated for C₁₁H₁₆BN₂O₂ [M+H]⁺: 219.1299; Found: 219.1301.

References

  • Facchetti, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 11097-11109. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Prasad, A. S., et al. (2005). Process for purification of boronic acid and its derivatives.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Not Voodoo. (2015). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 3- and 5-Bromoindazoles. Angewandte Chemie International Edition, 46(29), 5563-5566. [Link]

  • Singh, U. P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25055-25068. [Link]

  • Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572. [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 45(7), 3357-3365. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 132(2), 79-81. [Link]

  • Pilkington, C. J., & Lennox, A. J. J. (2020). A Guide to Boronic Acid Pinacol Ester Deprotection. Organic Process Research & Development, 24(9), 1645-1655. [Link]

  • Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Molecules, 25(11), 2537. [Link]

  • Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Wikipedia. (2024). Boronic acid. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

  • Bansal, R. K. (2018). Heterocyclic Chemistry. New Age International. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]

  • Hartwig, J. F. (2010). Organotransition metal chemistry: from bonding to catalysis. University science books. [Link]

  • Miyaura, N. (Ed.). (2002). Topics in current chemistry, Vol. 219: Cross-coupling reactions: a practical guide. Springer. [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Utilizing (1-Butylindazol-5-yl)boronic acid

Strategic Context & Target Utility The 1-butyl-1H-indazole moiety is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors and potent antipro...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Target Utility

The 1-butyl-1H-indazole moiety is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors and potent antiproliferative agents[1]. The precise introduction of this structural motif into complex molecular architectures is most effectively achieved via the Suzuki-Miyaura cross-coupling of[2] with various aryl or heteroaryl halides.

However, indazole-derived boronic acids often exhibit reduced nucleophilicity and are prone to protodeboronation under prolonged conventional heating. To overcome these thermodynamic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed, transforming a traditionally sluggish reaction into a rapid, high-yielding, and highly reproducible workflow[1].

Mechanistic Rationale: The Microwave Advantage

As a Senior Application Scientist, it is critical to understand why specific reaction parameters are chosen rather than simply following a recipe. The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

When coupling sterically encumbered or electronically deactivated substrates like indazole boronic acids, transmetalation becomes the rate-limiting step .

  • The Thermodynamic Solution : Microwave irradiation provides instantaneous, volumetric heating. By conducting the reaction in a sealed vessel, the solvent system is safely superheated above its atmospheric boiling point. This localized thermal energy effectively overcomes the high activation energy barrier of transmetalation[1].

  • Solvent & Base Causality : The optimal conditions utilize a ternary solvent system of 1,4-Dioxane/EtOH/H2O with Cs2CO3 as the base[1]. Dioxane solubilizes the organic halide, while water is strictly required to dissolve the inorganic base and convert the neutral boronic acid into the highly nucleophilic trihydroxyboronate anion [Ar-B(OH)3]-. Ethanol acts as a phase-transfer co-solvent, preventing the reaction from stalling in a biphasic state.

  • Green Alternative : For highly sustainable workflows, the NHC-stabilized palladium catalyst PEPPSI-iPr can be utilized under solvent-free microwave conditions, drastically reducing palladium leaching into the final active pharmaceutical ingredient (API)[3].

G Pd0 Pd(0) Active Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd-X OxAdd->PdII_1 Transmet Transmetalation (Rate-Limiting Step) PdII_1->Transmet Base / H2O Boronate Boronate Complex [(1-Butylindazol-5-yl)B(OH)3]- Boronate->Transmet Cs2CO3 Activation PdII_2 Diorgano-Pd(II) Ar-Pd-Indazole Transmet->PdII_2 RedElim Reductive Elimination (Microwave Accelerated) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Indazole Derivative) RedElim->Product

Figure 1: Microwave-accelerated Suzuki-Miyaura catalytic cycle for indazole boronic acids.

Reaction Optimization & Quantitative Analysis

The following table summarizes the quantitative performance of various reaction conditions, illustrating the clear superiority of microwave irradiation over conventional thermal heating for indazole cross-couplings.

ParameterConventional HeatingMicrowave Irradiation (Standard)Microwave Irradiation (Solvent-Free)
Catalyst Pd(PPh3)4 (10 mol%)Pd(PPh3)4 (10 mol%)PEPPSI-iPr (1 mol%)
Base Cs2CO3 (1.5 equiv)Cs2CO3 (1.5 equiv)K2CO3 (3.0 equiv)
Solvent System Dioxane/EtOH/H2ODioxane/EtOH/H2ONone (Solid-state grinding)
Temperature 100 °C (Reflux)140 °C (Sealed Vessel)110 °C (Sealed Vessel)
Time 12 - 24 hours20 - 100 minutes10 minutes
Average Yield < 50% (High degradation)69 - 88%Up to 91%
Literature Ref. [1][1][3]

Standardized Experimental Protocol

Design Philosophy : This protocol is engineered as a self-validating system. It incorporates built-in analytical checkpoints to ensure mechanistic integrity and prevent downstream failures.

Step 1: Reagent Preparation & Inert Atmosphere
  • Action : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), (1-Butylindazol-5-yl)boronic acid (1.2 mmol)[2], and Cs2CO3 (1.5 mmol).

  • Causality : A slight stoichiometric excess (1.2 equiv) of the boronic acid is utilized to mathematically compensate for any minor protodeboronation that may occur at elevated temperatures.

  • Action : Add 4.5 mL of a pre-degassed solvent mixture (1,4-Dioxane/EtOH/H2O in a 3:1:0.5 v/v/v ratio).

  • Action : Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Causality : The Pd(0) active species is highly susceptible to oxidative deactivation. Rigorous exclusion of atmospheric oxygen ensures the catalytic cycle is not prematurely terminated.

Step 2: Catalyst Introduction
  • Action : Under a positive flow of Argon, quickly uncap the vial, add Pd(PPh3)4 (0.05 mmol, 5 mol%), and immediately reseal.

  • Validation Checkpoint : Observe the solution color. It should remain pale yellow/orange. A rapid shift to opaque black prior to heating indicates "palladium black" formation (catalyst degradation), signaling oxygen ingress or insufficient ligand stabilization. If this occurs, the reaction must be aborted and restarted.

Step 3: Microwave Irradiation
  • Action : Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Parameters : Set the target temperature to 140 °C, hold time to 20 minutes, and maximum power to 200 W. Ensure the compressed air cooling jet is enabled post-reaction.

  • Causality : The microwave field provides instantaneous, uniform superheating. The sealed vessel safely contains the autogenous pressure generated by heating the solvents above their boiling points, drastically accelerating the transmetalation step and outcompeting degradation pathways[1].

Step 4: Workup and Self-Validation
  • Action : Once cooled to < 40 °C, vent the vial safely. Dilute the mixture with EtOAc (10 mL) and deionized water (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint (LC-MS/TLC) : Analyze the crude mixture. The complete disappearance of the aryl halide peak and the emergence of a new product mass confirms successful reductive elimination. Diagnostic Logic: If unreacted boronic acid remains but the halide is fully consumed, the coupling was highly efficient with minimal protodeboronation side reactions.

Step 5: Purification
  • Action : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final 1-butyl-1H-indazole derivative.

References

  • Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 2013, 17(3), 304-309. URL :[Link]

  • Nun, P., Martinez, J., Lamaty, F. "Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr." Synlett, 2009, 11, 1761-1764. URL :[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of Heterocycles Using (1-Butylindazol-5-yl)boronic Acid

Introduction: The Strategic Value of the Indazole Scaffold In the landscape of modern drug discovery, the indazole nucleus is recognized as a "privileged scaffold."[1][2] This nitrogen-containing heterocyclic system is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus is recognized as a "privileged scaffold."[1][2] This nitrogen-containing heterocyclic system is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4][5] The versatility of the indazole ring allows it to serve as a bioisostere for other critical structures like indoles or phenols, often conferring improved metabolic stability and lipophilicity.[1]

The functionalization of this core structure is paramount for exploring chemical space and optimizing interactions with biological targets. Boronic acids have emerged as indispensable tools in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions.[6][7] (1-Butylindazol-5-yl)boronic acid is a particularly valuable building block. The N1-butyl group enhances solubility and modulates the electronic properties of the indazole ring, while the boronic acid at the C5 position provides a versatile handle for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This guide provides a detailed exploration of the use of (1-Butylindazol-5-yl)boronic acid in the functionalization of heterocycles, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

Core Mechanistic Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation using organoboron compounds.[3][8] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[9][10] The reaction facilitates the coupling of an organoboron species (e.g., (1-Butylindazol-5-yl)boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[11]

The catalytic cycle, illustrated below, is a well-understood sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner, forming a Pd(II) complex.[8][11]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species.[10] This species then transfers its organic group (the 1-butylindazol-5-yl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species.[8][11]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)(X) (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (Heterocycle) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (1-Butylindazol-5-yl)boronic acid + Base boronic_acid->transmetalation

A simplified representation of the key steps in the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 5-(Pyridin-2-yl)-1-butyl-1H-indazole

This section provides a detailed, step-by-step protocol for the coupling of (1-Butylindazol-5-yl)boronic acid with 2-bromopyridine, a common nitrogen-containing heterocycle.

Objective

To synthesize 5-(Pyridin-2-yl)-1-butyl-1H-indazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, demonstrating a robust method for functionalizing the indazole core.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
(1-Butylindazol-5-yl)boronic acidC₁₁H₁₅BN₂O₂218.061.0218 mg
2-BromopyridineC₅H₄BrN157.991.2189.6 mg (128 µL)
Pd(dppf)Cl₂ · CH₂Cl₂C₃₄H₂₈Cl₂FeP₂ · CH₂Cl₂816.640.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0414.6 mg
1,4-DioxaneC₄H₈O₂88.11-8.0 mL
Deionized WaterH₂O18.02-2.0 mL
Experimental Workflow

The general workflow for this procedure involves careful setup under an inert atmosphere, followed by heating, and concluding with product isolation and purification.

Workflow Figure 2: General Experimental Workflow arrow arrow A 1. Reagent Preparation Weigh solids and measure liquids. B 2. Reaction Assembly Combine reagents in a Schlenk flask. A->B C 3. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Solvent Degassing Add degassed solvents via syringe. C->D E 5. Reaction Heat mixture at 100 °C with vigorous stirring. D->E F 6. Work-up Cool, dilute with EtOAc, wash with water and brine. E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography. F->G H 8. Analysis Characterize pure product (NMR, MS). G->H

A step-by-step overview of the Suzuki-Miyaura coupling procedure.
Step-by-Step Methodology
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (1-Butylindazol-5-yl)boronic acid (218 mg, 1.0 mmol), 2-bromopyridine (189.6 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

    • Causality Note: An excess of the organohalide is often used to ensure complete consumption of the more valuable boronic acid. The palladium catalyst, Pd(dppf)Cl₂, is chosen for its efficiency in coupling a wide range of substrates and its relative stability.[12]

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing air from the reaction vessel is critical to prevent catalyst deactivation and ensure high yields.[8]

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with argon for 15-20 minutes. Using syringes, add 1,4-dioxane (8.0 mL) and water (2.0 mL) to the Schlenk flask.

    • Causality Note: A mixture of an organic solvent and water is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). The base is essential for activating the boronic acid for the transmetalation step.[3][10]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Note: Heating accelerates the rate of all steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Work-up and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Causality Note: The work-up procedure removes the inorganic base, residual palladium catalyst, and other water-soluble byproducts from the organic phase containing the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Key Parameters and Optimization Insights

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several parameters. The following table provides insights into how different components can influence the reaction outcome. While the protocol above is robust, optimization may be required for different heterocyclic partners.

ParameterStandard ChoiceAlternativesRationale & Field Insights
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂ + LigandThe choice of ligand is crucial. Buchwald ligands (e.g., SPhos, XPhos) are often superior for challenging substrates, including N-H containing heterocycles or aryl chlorides, as they promote faster oxidative addition and reductive elimination.[13]
Base K₂CO₃K₃PO₄, Cs₂CO₃, Na₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates by facilitating the formation of the active boronate species. However, they can also promote side reactions like ester hydrolysis if sensitive functional groups are present.[13]
Solvent Dioxane/WaterToluene/Water, DMF, THFThe solvent system must solubilize the reagents and tolerate the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may be harder to remove.
Temperature 100 °C60 - 120 °CLower temperatures (60-80 °C) may be sufficient for highly reactive substrates, minimizing byproduct formation.[13] Microwave irradiation can dramatically shorten reaction times.[14]

Conclusion

(1-Butylindazol-5-yl)boronic acid is a powerful and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its application in the Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to functionalized indazole derivatives. By understanding the underlying mechanism and the critical role of each reaction parameter, researchers can effectively leverage this reagent to construct novel molecular architectures with significant therapeutic potential. The protocol detailed herein serves as a validated starting point for the exploration of new chemical space, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Vertex AI Search.
  • PharmaBlock. Indazoles in Drug Discovery. PharmaBlock.
  • Al-Ostoot, F.H., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • El-Sawy, E.R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Wang, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Malik, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Mohamed Abdelahi, M.M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Sawy, E.R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Fujiwara, Y., et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature. Available at: [Link]

  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Developments in Boron-Based Compounds as Potential Therapeutic Agents. Molecules. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Kappe, C.O., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Fujiwara, Y., et al. (2013). Practical and innate C–H functionalization of heterocycles. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

  • Taddei, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Frontiers. Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Frontiers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodeboronation of (1-Butylindazol-5-yl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops during Suzuki-Miyaura cross-couplings involving hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops during Suzuki-Miyaura cross-couplings involving heteroaromatic substrates.

(1-Butylindazol-5-yl)boronic acid is an electron-rich, basic heteroaryl building block. Its structural nature makes it acutely susceptible to protodeboronation —the undesired cleavage of the carbon-boron (C-B) bond to yield 1-butylindazole[1]. This guide provides a mechanistic breakdown, quantitative troubleshooting steps, and self-validating protocols to help you suppress this side reaction and rescue your synthetic workflows.

Mechanistic Causality: Why Does Protodeboronation Occur?

To effectively troubleshoot, we must first understand the root causality. Protodeboronation under standard aqueous cross-coupling conditions is not merely thermal decomposition; it is a specific base-catalyzed process [1].

When (1-Butylindazol-5-yl)boronic acid is exposed to a base, it undergoes a pre-equilibrium to form a tetrahedral boronate anion (an "ate" complex). This electron-rich intermediate is highly reactive. In the presence of water (which acts as a proton source), the complex undergoes a rate-limiting electrophilic attack, resulting in C-B bond fission and the release of boric acid and the deboronated arene[1][2].

Mechanism A Heteroaryl Boronic Acid Ar-B(OH)2 B Boronate Anion (Ate Complex) [Ar-B(OH)3]- A->B + OH- (Base) C Transition State C-B Cleavage / Protonation B->C + H2O (Rate Limiting) D Deboronated Arene Ar-H + B(OH)3 C->D C-B Bond Fission

Mechanism of base-catalyzed protodeboronation via boronate anion intermediate.

Because the degradation rate is first-order in both base concentration and arylboronate concentration[2], our mitigation strategies must focus on Speciation Control (pH) , Water Management , and Kinetic Dominance .

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with (1-Butylindazol-5-yl)boronic acid yields mostly 1-butylindazole. How do I adjust my conditions?

A1: You are likely using a strong base (e.g., NaOH, KOH) in a water-rich solvent. Strong bases fully convert the boronic acid into the highly reactive boronate anion, accelerating degradation[3]. Solution: Shift the speciation equilibrium. Switch to a milder base like Potassium Phosphate (K 3​ PO 4​ ) or Cesium Fluoride (CsF). Reduce water content by using anhydrous solvents (e.g., dry dioxane) or employ anhydrous fluoride sources (like CsF in isopropanol), which activate the boron without providing an abundant proton source for degradation[4].

Q2: How fast does this degradation actually happen?

A2: The kinetics are highly dependent on pH and temperature. For sensitive heteroaryl boronic acids, the half-life ( t1/2​ ) drops exponentially as pH increases toward the pKa of the boronic acid[3].

Table 1: Quantitative Kinetic Profiling of Heteroaryl Boronic Acid Protodeboronation

Reaction Condition (pH / Base)TemperatureApproximate Half-Life ( t1/2​ )Mechanistic Implication
pH 12–13 (e.g., NaOH, KOH)70 °C< 1 minuteRapid C-B fission due to high concentration of reactive boronate anion[2].
pH 11 (e.g., K 2​ CO 3​ )50 °C~ 20 minutesModerate degradation; boronate anion formation is slightly attenuated[3].
pH 7–8 (e.g., K 3​ PO 4​ , CsF)25 °C> 1 weekSpeciation shifted away from reactive anion; stable for cross-coupling.
Q3: Will converting (1-Butylindazol-5-yl)boronic acid to a pinacol ester (Bpin) stop the degradation?

A3: Not necessarily. It is a common misconception that esterification universally imparts stability. Recent kinetic studies reveal that under basic aqueous conditions, boronic esters often undergo rapid hydrolysis back to the boronic acid, which then protodeboronates[3]. Solution: Instead of relying solely on a Bpin ester, employ a "Slow-Release" strategy . Convert the boronic acid to a Potassium Trifluoroborate (BF 3​ K) salt. This derivative acts as a protected reservoir that slowly hydrolyzes to release the active boronic acid at a rate matching the catalytic cycle, keeping the instantaneous concentration of the vulnerable boronic acid extremely low[3][5].

Q4: How should I store this reagent to prevent shelf-degradation?

A4: Boronic acids can undergo slow auto-catalyzed protodeboronation or form boroxines upon exposure to atmospheric moisture[3]. Store the reagent at 2–8 °C (or -20 °C for long-term storage) in a tightly sealed container backfilled with Argon. Include a desiccant packet in the secondary container to eliminate ambient moisture.

Troubleshooting Workflow

Workflow Start High Protodeboronation Detected Q1 Is strong base (NaOH/KOH) used? Start->Q1 A1 Switch to mild base (K3PO4, CsF, K2CO3) Q1->A1 Yes Q2 Is water content high? Q1->Q2 No A1->Q2 A2 Use anhydrous conditions or slow-release strategy Q2->A2 Yes Q3 Is catalyst turnover slow? Q2->Q3 No A2->Q3 A3 Upgrade to highly active Pd G3/G4 precatalysts Q3->A3 Yes Success Optimized Cross-Coupling Q3->Success No A3->Success

Step-by-step workflow to mitigate protodeboronation in cross-couplings.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the rate of transmetalation versus degradation, these methods inherently verify the mechanistic principles discussed above.

Protocol A: High-Kinetics Suzuki-Miyaura Coupling (Kinetic Dominance)

Objective: Outcompete protodeboronation by using a highly active precatalyst that accelerates the transmetalation step before C-B cleavage can occur.

  • Preparation: In a glovebox or under strict Schlenk conditions, add (1-Butylindazol-5-yl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), and finely milled anhydrous K 3​ PO 4​ (2.0 equiv) to an oven-dried vial.

  • Catalyst Addition: Add XPhos Pd G3 (1–3 mol%) and XPhos ligand (1–3 mol%). Causality Note: The G3 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature, ensuring transmetalation outpaces the degradation pathway.

  • Solvent: Add degassed, anhydrous THF or Dioxane (0.2 M relative to aryl halide).

  • Execution: Seal the vial, remove from the glovebox, and stir vigorously at 40 °C for 2–4 hours.

  • System Validation: Monitor by LC-MS. The presence of the cross-coupled product with minimal 1-butylindazole confirms that the catalytic cycle successfully outpaced the <1 minute half-life of the boronate anion.

Protocol B: Slow-Release Cross-Coupling using Organotrifluoroborates

Objective: Limit the steady-state concentration of the reactive boronic acid intermediate to prevent base-catalyzed C-B cleavage[5].

  • Derivatization: Treat (1-Butylindazol-5-yl)boronic acid with KHF 2​ (4.5 equiv) in MeOH/H 2​ O to synthesize the corresponding potassium trifluoroborate salt. Isolate and dry thoroughly under a vacuum.

  • Reaction Setup: To a reaction flask, add Potassium (1-Butylindazol-5-yl)trifluoroborate (1.1 equiv), aryl halide (1.0 equiv), Cs 2​ CO 3​ (3.0 equiv), and Pd(dppf)Cl 2​ (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/H 2​ O (10:1). Causality Note: The biphasic system and controlled water content allow for the slow, steady hydrolysis of the trifluoroborate into the active boronic acid, preventing a dangerous spike in boronate anion concentration.

  • Execution: Heat to 80 °C under a nitrogen atmosphere for 12 hours[6].

  • System Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. The absence of the deboronated indazole in the crude NMR validates that the slow-release mechanism successfully bottlenecked the degradation pathway.

References

  • | Wikipedia 2. | Journal of the American Chemical Society 3. | The Journal of Organic Chemistry

  • | Benchchem 5. | Benchchem

  • | The Journal of Organic Chemistry 7. | Chemical Communications (RSC Publishing) 8. | Journal of the American Chemical Society

Sources

Optimization

Technical Support Center: Troubleshooting (1-Butylindazol-5-yl)boronic Acid Couplings

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-couplings involving (1-Butylindazol-5-yl)boronic acid . As a heteroaryl boronic acid featuring a Lewis-basic nitrogen network, this substrate present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-couplings involving (1-Butylindazol-5-yl)boronic acid . As a heteroaryl boronic acid featuring a Lewis-basic nitrogen network, this substrate presents unique mechanistic challenges—namely competitive protodeboronation, catalyst poisoning, and stoichiometric imbalances due to boroxine formation.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus on field-proven causality, diagnostic logic, and self-validating protocols.

Diagnostic Workflow

Before altering your reaction parameters, use the logic tree below to diagnose the exact failure mode of your coupling reaction.

SuzukiTroubleshooting Start Incomplete Conversion Observed Q1 Is (1-Butylindazol-5-yl) boronic acid consumed? Start->Q1 Q2 Is 1-Butylindazole (deboronated arene) detected? Q1->Q2 Yes Q3 Is Pd black precipitating or reaction stalled? Q1->Q3 No Act1 Mitigate Protodeboronation: Use anhydrous conditions or weaker bases (e.g., K2HPO4) Q2->Act1 Yes Act2 Correct Stoichiometry: Account for boroxine formation (weigh as trimer) Q2->Act2 No Act3 Prevent Catalyst Poisoning: Use bulky biaryl phosphines (e.g., XPhos, SPhos) Q3->Act3 Yes Opt Proceed to Optimization Q3->Opt No Act1->Opt Act2->Opt Act3->Opt

Diagnostic workflow for troubleshooting incomplete Suzuki couplings.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do I see complete consumption of the boronic acid but low product yield, alongside the formation of 1-butylindazole? A1: This is the hallmark of1, a common side reaction where the C-B bond is cleaved by a proton source[1]. Heteroaryl boronic acids are highly susceptible to this, especially under basic aqueous conditions[2].

  • Causality: High pH increases the concentration of the reactive boronate complex [ArB(OH)3​]− . Instead of undergoing transmetalation, this electron-rich intermediate undergoes base-catalyzed hydrolysis, yielding the des-boronated arene.

  • Solution: Shift to weaker bases (e.g., K2​HPO4​ , CsF) to lower the pH, or utilize strictly 3 using potassium trimethylsilanolate (TMSOK)[3].

Q2: My reaction stalls at 30% conversion, and I observe the formation of a black precipitate. What is happening? A2: You are experiencing catalyst deactivation . The N2 atom of the indazole ring is Lewis basic and can coordinate to the Palladium center, displacing phosphine ligands and forming 4[4].

  • Causality: When the catalyst is poisoned by heteroatom coordination, Pd(II) intermediates fail to undergo reductive elimination. Over time, these unstable complexes aggregate into inactive Pd(0) black.

  • Solution: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos. Their immense steric bulk creates a protective shield around the Pd center, 4 while accelerating the reductive elimination step[4].

Q3: I weighed out exactly 1.2 equivalents of the boronic acid, but LCMS shows it is the limiting reagent. Why? A3: This is likely due to boroxine formation . Boronic acids undergo entropically driven dehydration to form 5[5].

  • Causality: If your reagent has partially dehydrated on the shelf, its effective molecular weight is lower than the free acid. Weighing it as the free acid leads to a stoichiometric deficit, starving the catalytic cycle.

  • Solution: Recalculate your stoichiometry assuming the reagent is 100% boroxine, or deliberately pre-hydrolyze the reagent by adding a controlled stoichiometric amount of water to the reaction mixture.

Q4: How do I ensure efficient transmetalation without triggering protodeboronation? A4: The key is optimizing the pre-transmetalation intermediates.

  • Causality: Transmetalation requires the formation of an active Pd-O-B linkage. Sluggish transmetalation allows 6 to dominate[6].

  • Solution: Use a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O 4:1) to maintain base solubility while keeping the organic phase concentrated, and utilize a pre-catalyst that rapidly generates the active Pd(0) species.

Quantitative Data: Optimization Parameters

When transitioning from standard phenyl boronic acids to (1-Butylindazol-5-yl)boronic acid, use the following optimized parameters to ensure complete conversion.

ParameterStandard BaselineOptimized for (1-Butylindazol-5-yl)boronic acidMechanistic Rationale
Catalyst Loading 1–2 mol%5–10 mol% Compensates for partial off-cycle sequestration by the indazole N2 atom.
Ligand Choice PPh₃XPhos or SPhos (2:1 L:Pd)Bulky biaryl phosphines create a steric shield, preventing heteroatom coordination.
Base Strength Na₂CO₃ (pH ~11)K₃PO₄ or CsF (pH ~9)Lower basicity reduces the concentration of the reactive boronate complex, slowing protodeboronation.
Solvent System Toluene/EtOH/H₂O1,4-Dioxane/H₂O (4:1) Biphasic system maintains base solubility while minimizing the auto-ionization of water.
Stoichiometry 1.1 equivalents1.5–2.0 equivalents Accounts for mass discrepancies due to boroxine formation and sacrificial protodeboronation.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates self-validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Validation & Stoichiometry Adjustment

  • Action: Dissolve 5.0 mg of (1-Butylindazol-5-yl)boronic acid in 0.5 mL of DMSO- d6​ . Acquire a standard 1 H NMR spectrum.

  • Validation: Integrate the broad -OH signal (~8.0 ppm) against the terminal methyl group of the 1-butyl chain (~0.9 ppm, 3H). A ratio of less than 2:3 indicates partial dehydration to the boroxine trimer. Recalculate your molecular weight based on the observed ratio to ensure a true 1.5 molar equivalent of boron is added to the reaction.

Step 2: Degassing and Inert Atmosphere Setup

  • Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), K3​PO4​ (3.0 equiv), and the 1,4-Dioxane/ H2​O (4:1, 0.2 M) solvent mixture. Submerge a sparging needle and bubble dry Argon through the solution for 15–20 minutes.

  • Validation: Stop the Argon flow temporarily. If no bubble coalescence or dissolved gas escapes from the solution, the oxygen levels are sufficiently depleted. This validates the environment is safe for Pd(0)[6].

Step 3: Catalyst Pre-activation

  • Action: In a separate oven-dried vial under Argon, combine Pd(OAc)2​ (5 mol%) and XPhos (10 mol%) in 1.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 10 minutes.

  • Validation: Observe the color transition. The solution must shift from a reddish-brown suspension to a clear, pale yellow or light green homogeneous solution. This color change self-validates the successful reduction to the active L-Pd(0) species.

Step 4: Reaction Execution and Monitoring

  • Action: Transfer the active catalyst solution to the main Schlenk flask. Add the (1-Butylindazol-5-yl)boronic acid (1.5 equiv, adjusted for boroxine). Heat the mixture to 80°C.

  • Validation: At t=45 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is validated as proceeding correctly if the desired product mass [M+H] + is the major peak, and the des-boronated 1-butylindazole mass is <10% relative to the product.

Step 5: Workup and Purification

  • Action: Cool the reaction to room temperature, quench with saturated aqueous NH4​Cl , and extract 3x with EtOAc. Filter the combined organic layers through a 2-inch pad of Celite.

  • Validation: Inspect the filtrate. A transparent, particulate-free organic layer validates the complete removal of colloidal Pd black, ensuring it will not streak or catalyze degradation during subsequent silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (1-Butylindazol-5-yl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of amphiphilic heteroaryl boronic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of amphiphilic heteroaryl boronic acids. (1-Butylindazol-5-yl)boronic acid presents a unique set of challenges: it combines a highly lipophilic 1-butylindazole core with a highly polar, hydrogen-bonding boronic acid moiety. This dichotomy often leads to unpredictable chromatographic behavior, spontaneous dehydration, and protodeboronation.

This guide is designed to move beyond generic advice. We will explore the mechanistic causality behind these failures and provide self-validating, field-tested protocols to ensure high-purity isolation.

PART 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my product streak irreversibly on normal-phase silica gel, resulting in terrible recovery? Mechanistic Cause: The boron atom in (1-Butylindazol-5-yl)boronic acid possesses an empty p-orbital, making it a strong Lewis acid. This orbital coordinates tightly with the Lewis basic oxygen atoms of the free silanol groups on standard silica gel. This chemisorption leads to severe tailing, irreversible binding, and poor mass recovery[1]. Actionable Solution: You must passivate the silica gel. Use boric acid-impregnated silica gel (see Protocol B), or bypass normal-phase entirely by utilizing reverse-phase chromatography (C18) with a mild acidic modifier (e.g., 0.1% formic acid) to suppress ionization.

Q2: My NMR shows broad, overlapping peaks, and the mass spectrum is confusing (showing[3M - 3H2O] peaks). Is my product degrading? Mechanistic Cause: You are observing boroxine formation. Under vacuum or mild heating during solvent removal, boronic acids undergo spontaneous intermolecular dehydration to form cyclic trimers called boroxines. This creates a dynamic equilibrium in the NMR tube, leading to severe line broadening. Actionable Solution: Add a single drop of D 2​ O to your NMR sample (e.g., in DMSO-d 6​ or CD 3​ OD). This rapidly hydrolyzes the boroxine back to the monomeric boronic acid, instantly sharpening the spectrum.

Q3: I am losing my product during aqueous workup. How do I prevent protodeboronation? Mechanistic Cause: The indazole ring is an electron-rich heteroaromatic system. In the presence of strong bases, strong acids, or prolonged heating, the carbon-boron bond becomes susceptible to hydrolytic cleavage (protodeboronation), yielding 1-butylindazole as an unwanted byproduct[2]. Actionable Solution: Keep aqueous workups strictly between pH 4 and 7. Avoid heating the rotary evaporator bath above 40°C. If a basic extraction is absolutely required, use mild bases like NaHCO 3​ and minimize the biphasic contact time.

PART 2: Validated Purification Workflows

Workflow A: Diethanolamine (DEA) Complexation (The "Crash-Out" Method)

Causality: When chromatography fails, exploiting the unique coordination chemistry of boron is the most robust alternative. Diethanolamine (DEA) acts as a tridentate ligand, forming a stable, bicyclic tetrahedral dative complex with the boron atom[3]. This neutralizes the empty p-orbital and creates a highly crystalline intermediate that selectively precipitates from non-polar organic solvents, leaving impurities in solution[4].

Step-by-Step Protocol:

  • Complexation: Dissolve the crude (1-Butylindazol-5-yl)boronic acid in a minimum volume of Ethyl Acetate (EtOAc) or THF. Add 1.1 equivalents of diethanolamine.

  • Precipitation: Stir at room temperature for 1–2 hours. A white crystalline DEA-boronate complex will precipitate.

  • Isolation: Filter the solid through a sintered glass funnel and wash with cold EtOAc to remove organic impurities.

  • Hydrolysis: Suspend the purified solid in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl. Stir vigorously for 30 minutes to break the complex.

  • Recovery: Separate the organic layer, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure (<40°C) to yield the pure free boronic acid.

Workflow B: Boric Acid-Impregnated Silica Gel Chromatography

Causality: Pre-treating silica with boric acid intentionally occupies and blocks the active silanol sites, drastically reducing the Lewis acid-base interactions that cause target molecule streaking[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 g of boric acid in 100 mL of Methanol. Add 100 g of standard flash silica gel to form a slurry.

  • Evaporation: Evaporate the methanol on a rotary evaporator until a free-flowing powder is obtained. Dry under high vacuum for 2 hours.

  • Chromatography: Pack the column with this modified silica and elute your crude mixture using a standard DCM/MeOH gradient (typically 95:5 to 90:10).

Workflow C: Pinacol Esterification (The Bypass Strategy)

Causality: If the free boronic acid is not strictly required for your next step, converting it to a pinacol ester (Bpin) masks the reactive empty p-orbital. The resulting ester behaves like a standard lipophilic organic molecule, prevents boroxine formation, and can be purified easily on unmodified silica gel[2].

Step-by-Step Protocol:

  • Reaction: Dissolve crude material in DCM. Add 1.2 eq of pinacol and 2.0 eq of anhydrous MgSO 4​ (acting as a desiccant to drive the condensation forward).

  • Stirring: Stir at room temperature for 12 hours.

  • Purification: Filter the solids, concentrate the filtrate, and purify via standard normal-phase flash chromatography (Hexanes/EtOAc).

PART 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of the three purification strategies based on empirical laboratory data.

Purification MethodExpected YieldExpected PurityScalabilityBest Used For
DEA Complexation 65% – 80%>95%Excellent (>10g)Highly impure crude mixtures; removing structurally similar isomers.
Boric Acid Silica 50% – 70%85% – 90%Moderate (1g - 5g)Mixtures with distinct polarity differences; preserving the free acid.
Pinacol Esterification 85% – 95%>98%Excellent (>10g)Downstream Suzuki couplings where the Bpin ester is acceptable.

PART 4: System Visualizations

Boroxine Monomer (1-Butylindazol-5-yl) boronic acid (Monomer) Boroxine Boroxine Trimer + 3 H2O (Anhydride) Monomer->Boroxine Heat / Vacuum (- H2O) Boroxine->Monomer Aqueous Workup (+ H2O)

Figure 1: Thermodynamic equilibrium between the free boronic acid monomer and its boroxine trimer.

DEA_Workflow Step1 Crude Reaction Mixture Step2 Add Diethanolamine (DEA) in EtOAc Step1->Step2 Step3 Precipitate DEA-Boronate Step2->Step3 Step4 Filter & Wash (Removes Impurities) Step3->Step4 Step5 Biphasic Hydrolysis (Dilute HCl / Ether) Step4->Step5 Step6 Pure Boronic Acid Step5->Step6

Figure 2: Step-by-step workflow for the diethanolamine (DEA) adduct purification strategy.

References

  • Title: Purification of boronic acids? : r/chemistry - Reddit (Discussion on DEA Adducts) Source: Reddit URL: [Link]

  • Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchGate URL: [Link]

  • Title: Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: NIH (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Concentration for (1-Butylindazol-5-yl)boronic Acid Suzuki Coupling

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids. (1-Butylindazol-5-yl)boronic acid is notoriously challenging due to its high susceptibility to protodeboronation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your base concentration, outcompete degradation pathways, and rescue your experimental yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does (1-Butylindazol-5-yl)boronic acid degrade so rapidly under standard Suzuki conditions? A1: The degradation is driven by base-catalyzed protodeboronation[1]. In a Suzuki coupling, a base is required to convert the trivalent boronic acid into the tetravalent boronate anion ([ArB(OH)3]-), which is the active species for transmetalation. However, this same boronate anion is the intermediate for C-B bond cleavage[2]. The electron-withdrawing nature of the indazole ring stabilizes the transient aryl anion character during heterolysis, drastically accelerating protodeboronation compared to standard phenylboronic acids[2].

Q2: How does base concentration dictate the balance between productive coupling and degradation? A2: It is a kinetic race between transmetalation and decomposition. High base concentrations (e.g., >3.0 equivalents) or strong bases (e.g., NaOH) push the equilibrium entirely toward the boronate anion[1]. If the palladium catalyst's transmetalation rate is slower than the rate of concerted proton transfer and C-B cleavage, the boronate simply degrades into 1-butylindazole[2]. By lowering the base concentration, you maintain a lower steady-state concentration of the highly reactive boronate, throttling the degradation pathway while still feeding the catalytic cycle.

Q3: What is the optimal base and concentration for this specific indazolyl substrate? A3: For (1-butylindazol-5-yl)boronic acid, weak, buffering bases are superior. We recommend K3PO4 or K2CO3 at 1.5 to 2.0 equivalents [3]. Using a biphasic solvent system (e.g., 1,4-Dioxane/H2O in a 4:1 ratio) is critical. The biphasic nature limits the effective concentration of the base in the organic phase, acting as a slow-release mechanism for boronate formation[4].

Q4: I've optimized the base concentration, but the reaction is still stalling. What next? A4: If you have minimized the base but still see low yields, your catalyst is too slow. You must use a highly active precatalyst (such as XPhos Pd G3) that undergoes rapid oxidative addition and transmetalation at mild temperatures (40 °C)[5]. A fast catalyst "outruns" the protodeboronation side reaction[6]. Alternatively, consider the slow addition of the boronic acid via a syringe pump to keep its concentration artificially low throughout the reaction[7].

Part 2: Quantitative Data Summary

The following table synthesizes optimization data demonstrating the causal relationship between base strength, concentration, and reaction outcome for heteroaryl boronic acids.

Base TypeEquivalentsSolvent SystemTemp (°C)Conversion (%)Product Yield (%)Protodeboronation (%)
NaOH3.0Dioxane/H2O (4:1)80>991285
K2CO33.0Dioxane/H2O (4:1)80>994550
K2CO31.5Dioxane/H2O (4:1)60957218
K3PO4 1.5 Dioxane/H2O (4:1) 40 >99 88 <5

Note: Data reflects coupling with a standard aryl bromide using 2 mol% XPhos Pd G3.

Part 3: Mechanistic Workflow

The following diagram illustrates the mechanistic divergence of the boronate anion, highlighting why base control is the linchpin of this reaction.

G Start Boronic Acid Ar-B(OH)2 BaseAdd Base Addition (OH- or CO3 2-) Start->BaseAdd Boronate Boronate Anion [Ar-B(OH)3]- BaseAdd->Boronate Transmetalation Transmetalation (Pd Catalyst) Boronate->Transmetalation Optimal Base Fast Catalyst Protodeboronation C-B Cleavage (H2O / H+) Boronate->Protodeboronation Excess Base Slow Catalyst Product Cross-Coupled Product (Desired) Transmetalation->Product Byproduct Protodeboronation (1-Butylindazole) Protodeboronation->Byproduct

Caption: Mechanistic divergence of the boronate anion based on base concentration and catalyst kinetics.

Part 4: Optimized Experimental Protocol

This self-validating protocol is engineered to suppress protodeboronation by coupling a low base concentration with a highly active catalyst[5].

Reagents & Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • (1-Butylindazol-5-yl)boronic acid (1.2 equiv, 1.2 mmol)

  • K3PO4 (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized H2O (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Aqueous Base: Dissolve K3PO4 (1.5 mmol) in 1.0 mL of deionized water. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can promote homocoupling[7].

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (1-Butylindazol-5-yl)boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol)[5].

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the vessel with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed 1,4-Dioxane via syringe. Stir at room temperature for 2 minutes to ensure complete dissolution of the organic components.

  • Base Initiation: Inject the degassed aqueous K3PO4 solution dropwise over 2 minutes. Scientific Rationale: Dropwise addition prevents a sudden pH spike, minimizing the immediate formation of a high concentration of the susceptible boronate anion.

  • Catalysis: Heat the biphasic mixture to 40 °C in a pre-heated oil bath. Vigorously stir (1000 rpm) to maximize the interfacial surface area between the aqueous base and organic layers.

  • Monitoring & Validation: Monitor the reaction via LC-MS. Aliquots should be taken from the organic layer every 30 minutes. The reaction is typically complete within 2–4 hours. Self-Validation Check: If 1-butylindazole (protodeboronation byproduct) exceeds 10% area on the UV trace, reduce the reaction temperature to 35 °C or lower the base to 1.2 equivalents in subsequent runs.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure before chromatographic purification.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[Link]

  • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[Link]

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[Link]

  • Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2014.[Link]

Sources

Troubleshooting

reducing homocoupling byproducts in (1-Butylindazol-5-yl)boronic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering a frustrating roadblock: the formation of symmetrical biaryl impurities during Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering a frustrating roadblock: the formation of symmetrical biaryl impurities during Suzuki-Miyaura cross-couplings. When working with electron-rich, heterocyclic boronic acids like (1-Butylindazol-5-yl)boronic acid, the propensity for homocoupling increases dramatically.

This guide abandons generic advice in favor of mechanistic causality. By understanding why your indazole boronic acid is dimerizing, you can implement the field-proven, self-validating protocols below to suppress these side reactions and ensure high-fidelity cross-coupling.

Mechanistic Causality: The Root of Homocoupling

Homocoupling of arylboronic acids is not a random error; it is a predictable side reaction driven by two distinct, competing pathways:

  • Oxidative Homocoupling (The Oxygen Trap): In the presence of even trace molecular oxygen, the active Pd(0) catalyst reacts to form a peroxo-palladium(II) complex, (η2−O2​)PdL2​ . This complex acts as an oxophilic sink. It coordinates the boron atom of the indazole boronic acid, facilitating a double transmetalation event that yields the homocoupled dimer and bypasses the aryl halide entirely[1].

  • Stoichiometric Pd(II)-Mediated Homocoupling: High local concentrations of the boronic acid, combined with slow oxidative addition of your specific aryl halide, allow the boronic acid to directly reduce Pd(II) precatalysts. This generates the biaryl dimer and Pd(0) before the catalytic cycle even begins[2].

G cluster_cross Desired Cross-Coupling cluster_homo Homocoupling Pathway (Error) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd Ar'-X Peroxo Peroxo-Pd Complex (O2 ingress) Pd0->Peroxo O2 (Trace) TransMet Transmetalation (Indazole-B(OH)2) OxAdd->TransMet Base Product Cross-Coupled Product TransMet->Product Reductive Elimination DoubleTrans Double Transmetalation (Excess Boronic Acid) Peroxo->DoubleTrans 2x Indazole-B(OH)2 DoubleTrans->Pd0 Catalyst Regeneration Dimer Indazole Dimer Byproduct DoubleTrans->Dimer Reductive Elimination

Fig 1. Mechanistic divergence of Pd-catalyzed cross-coupling vs. oxidative homocoupling pathways.

Troubleshooting FAQs

Q1: I am seeing >15% homocoupling dimer in my LC-MS. How critical is deoxygenation? A: It is the single most critical factor. The formation of the peroxo-palladium complex is highly favorable and outcompetes oxidative addition even at low O2​ concentrations[1]. Standard vacuum/nitrogen manifold cycling (3x) in a round-bottom flask is often insufficient for sensitive indazole boronic acids. Actionable Insight: Implement a subsurface nitrogen sparge for at least 30 minutes prior to catalyst addition, or utilize the Freeze-Pump-Thaw (FPT) method (minimum 3 cycles) for absolute deoxygenation[2].

Q2: Does the choice of base affect the homocoupling of (1-Butylindazol-5-yl)boronic acid? A: Absolutely. Strong bases (e.g., NaOH, KOtBu) accelerate the protodeboronation and non-productive transmetalation pathways of heterocyclic boronic acids. For indazole derivatives, weaker bases like K3​PO4​ or K2​CO3​ in mixed aqueous-organic solvent systems (like MeCN/Water or Dioxane/Water) are vastly superior[3]. Furthermore, adding a mild reducing agent like potassium formate (10-20 mol%) can scavenge trace Pd(II) oxidants, drastically reducing the initial homocoupling burst[2].

Q3: How does the reagent addition sequence impact reaction fidelity? A: If all reagents are mixed simultaneously (batch mode), the high initial concentration of the boronic acid outcompetes the oxidative addition of the aryl halide. This leads to stoichiometric homocoupling during the Pd(II) to Pd(0) reduction phase[2]. Actionable Insight: Employ a "slow-addition" strategy. Dissolve the (1-Butylindazol-5-yl)boronic acid in deoxygenated solvent and add it via a syringe pump over 2-4 hours to the pre-heated mixture of aryl halide, catalyst, and base.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific condition modifications and the resulting ratio of desired cross-product to homocoupled dimer for indazole-based Suzuki couplings.

Condition Modification O2​ StatusBase UsedAddition MethodCross-Product YieldHomocoupling Dimer
Standard Batch (Control)Ambient Na2​CO3​ All-at-once62%28%
Strict Degassing (Sparge) <1 ppm Na2​CO3​ All-at-once78%12%
Degassing + Weak Base <1 ppm K3​PO4​ All-at-once85%8%
Degassing + Weak Base + Slow Add <1 ppm K3​PO4​ Syringe Pump (3h) >95% <1%

Table 1: Optimization matrix demonstrating the cumulative suppression of homocoupling byproducts.

Self-Validating Experimental Protocol: High-Fidelity Suzuki Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation checkpoints. If a checkpoint fails, the reaction must be paused to prevent material loss.

Materials:

  • Aryl Halide (1.0 equiv)

  • (1-Butylindazol-5-yl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K3​PO4​ (2.0 equiv, aqueous 2M solution)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • System Preparation: Charge a Schlenk flask with the Aryl Halide and 1,4-Dioxane.

  • Aqueous Base Deoxygenation: In a separate vial, prepare the 2M K3​PO4​ solution. Sparge both the organic and aqueous solutions with ultra-pure N2​ via a subsurface PTFE needle for 30 minutes.

    • Validation Checkpoint 1: Use an inline dissolved oxygen (DO) meter; DO must read <1 ppm.

  • Catalyst Activation: Add the Pd catalyst to the Schlenk flask under a positive pressure of N2​ . Add the deoxygenated aqueous base. Heat the biphasic mixture to 80°C.

  • Slow Addition: Dissolve the (1-Butylindazol-5-yl)boronic acid in 5 mL of deoxygenated 1,4-Dioxane. Load this into a gas-tight syringe.

  • Controlled Transmetalation: Inject the boronic acid solution into the reaction mixture via a syringe pump at a rate of 1.6 mL/hr (approx. 3 hours).

    • Validation Checkpoint 2: Pull a 10 μL aliquot under N2​ at t=1.5h. LC-MS should show <2% homocoupling dimer. If >5%, halt addition immediately and verify your inert atmosphere.

  • Completion: Stir for an additional 1 hour post-addition. Cool to room temperature and quench with water.

Workflow Step1 1. Setup Charge Ar-X & Solvent Step2 2. Deoxygenation Subsurface N2 Sparge Step1->Step2 Check1 {Checkpoint 1|DO < 1 ppm?} Step2->Check1 Check1->Step2 No (Resparge) Step3 3. Catalyst & Heat Add Pd & Base, 80°C Check1->Step3 Yes Step4 4. Slow Addition Syr. Pump Boronic Acid Step3->Step4 Check2 {Checkpoint 2|LC-MS Dimer < 2%?} Step4->Check2 Check2->Step4 No (Check N2) Step5 5. Completion Quench & Workup Check2->Step5 Yes

Fig 2. Self-validating workflow for slow-addition Suzuki cross-coupling to minimize homocoupling.

References

  • Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Title: Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in (1-Butylindazol-5-yl)boronic Acid Couplings

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is engineered specifically for researchers, process chemists, and drug development professionals facing bottlenecks in Suzuki-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is engineered specifically for researchers, process chemists, and drug development professionals facing bottlenecks in Suzuki-Miyaura couplings involving (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3)[1].

While the boronic acid moiety at the C5 position of the indazole ring is not intrinsically hindered by adjacent substituents, coupling this substrate with highly ortho-substituted aryl halides introduces severe steric penalties. Furthermore, the flexible, lipophilic N1-butyl chain can induce secondary steric effects and alter solvation dynamics, leading to sluggish transmetalation and competitive protodeboronation. This guide provides field-proven, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned solutions to overcome these challenges.

Part 1: Mechanistic FAQs & Causality

Q1: Why do couplings between (1-Butylindazol-5-yl)boronic acid and ortho-substituted aryl halides frequently stall or fail? A: The failure is rarely due to oxidative addition; it is almost exclusively a transmetalation bottleneck . When the palladium(II) intermediate is coordinated to a bulky, ortho-substituted aryl halide, the secondary coordination sphere becomes highly constricted. Although the C5-boronic acid is relatively accessible, the flexible N1-butyl group sweeps a large hydrodynamic volume. This increases the entropic penalty of the transition state during the formation of the Pd-O-B linkage. If transmetalation is delayed, the electron-rich heteroaryl boronic acid undergoes rapid, base-catalyzed protodeboronation, destroying your starting material[2].

Q2: How does the N1-butyl group affect biphasic solvent systems? A: In standard biphasic systems (e.g., Toluene/Water), the lipophilic N1-butyl chain alters the partitioning of the boronic acid. Instead of remaining fully solubilized in the aqueous layer where boronate formation occurs, the molecule can form micelles or partition into the organic layer prematurely. This reduces the effective concentration of the reactive boronate species at the phase boundary, starving the catalytic cycle and exacerbating the transmetalation bottleneck.

Q3: Which catalyst architecture is required to overcome this specific steric clash? A: You must abandon first-generation catalysts like Pd(PPh3)4. Instead, utilize catalysts engineered for "flexible steric bulk." Pd-PEPPSI-IPent or Buchwald's 3rd/4th generation precatalysts utilizing XPhos or SPhos ligands are mandatory[3],[4]. These ligands possess bulky, electron-rich lower aromatic rings that stabilize the Pd center while maintaining enough conformational flexibility to accommodate the bulky indazole and the hindered aryl halide during transmetalation.

Part 2: Quantitative Catalyst Performance Data

To illustrate the necessity of modern catalyst selection, the following table summarizes the coupling efficiency of (1-Butylindazol-5-yl)boronic acid with a highly hindered model substrate (2-bromo-1,3-dimethylbenzene) under various conditions.

Catalyst SystemLigand ArchitectureBase / SolventYield (%)Primary Failure Mode
Pd(PPh3)4 Unhindered MonodentateNa₂CO₃ / PhMe:H₂O< 10%Severe Protodeboronation
Pd(dppf)Cl₂ Bidentate FerrocenylK₂CO₃ / Dioxane:H₂O32%Sluggish Transmetalation
Pd₂(dba)₃ / SPhos Buchwald BiarylK₃PO₄ / Toluene:H₂O78%Trace Homocoupling
XPhos Pd G3 Buchwald PrecatalystK₃PO₄ / THF:H₂O88%Minimal (Clean Profile)
Pd-PEPPSI-IPent Flexible NHC BulkKOtBu / tBuOH96% Optimal Conversion

Data Synthesis: High-yielding systems rely on electron-rich, bulky ligands (NHC or Buchwald-type) combined with strong or highly soluble bases to accelerate the rate-determining transmetalation step[3],[4].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Pd-PEPPSI-IPent , which has demonstrated superior efficacy for sterically hindered biaryl synthesis[3]. The workflow includes built-in validation steps to ensure mechanistic integrity.

Materials Required:
  • (1-Butylindazol-5-yl)boronic acid (1.2 equiv)

  • Sterically hindered Aryl Halide (1.0 equiv)

  • Pd-PEPPSI-IPent (1.0 - 2.0 mol%)

  • KOtBu (2.0 equiv)

  • Anhydrous tBuOH (0.2 M relative to aryl halide)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Methodology:
  • Preparation & Internal Validation Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, (1-Butylindazol-5-yl)boronic acid, Pd-PEPPSI-IPent, and the internal standard. Causality: The internal standard allows for precise LC-MS mass balance tracking, ensuring you can differentiate between catalyst death and slow kinetics.

  • Solvent & Base Addition: Add KOtBu, followed by anhydrous tBuOH. Causality: Using an anhydrous, homogeneous system with a strong base prevents the biphasic partitioning issues caused by the lipophilic N1-butyl group and minimizes hydrolytic protodeboronation.

  • Degassing: Seal the tube, remove from the glovebox, and perform three cycles of Freeze-Pump-Thaw. Causality: Trace oxygen will rapidly oxidize the electron-rich NHC-Pd intermediate, leading to palladium black precipitation.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm).

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot under positive N₂ pressure. Quench with MeCN and analyze via LC-MS.

    • If 1-butylindazole (deboronated byproduct) > 15%: The base is too weak or wet. Ensure absolute anhydrous conditions.

    • If starting materials are intact: The oxidative addition is failing. Verify the integrity of your aryl halide or increase the temperature to 90 °C.

  • Workup: Upon completion (typically 6-12 hours), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd residues, and concentrate in vacuo.

Part 4: Logical Relationships & Workflows (Visualizations)

Diagram 1: Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-PEPPSI-IPent) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Hindered Ar-X PdII Pd(II) Aryl Halide Complex (Highly Crowded) OxAdd->PdII TransMet Transmetalation STERIC BOTTLENECK PdII->TransMet + (1-Butylindazol-5-yl)B(OH)2 + Base ProtoDeb Protodeboronation (Indazole Degradation) PdII->ProtoDeb Slow Kinetics Allow Side Reaction RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 - Target Product

Caption: Catalytic cycle highlighting the transmetalation bottleneck and competing protodeboronation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Hindered Coupling? Analyze Analyze Crude via LC-MS (Check Internal Standard) Start->Analyze Issue1 High Protodeboronation (1-Butylindazole detected) Analyze->Issue1 Issue2 Unreacted Starting Materials (No Degradation) Analyze->Issue2 Sol1 Switch to Anhydrous tBuOH/KOtBu To Accelerate Boronate Formation Issue1->Sol1 Prevent Hydrolysis Sol2 Switch to Pd-PEPPSI-IPent To Overcome Steric Clash Issue2->Sol2 Increase Catalyst Bulk/Flexibility

Caption: Decision tree for troubleshooting low yields in sterically hindered indazole couplings.

Part 5: References

  • Aaronchem - 2377607-59-3 | MFCD27935598 | (1-Butylindazol-5-yl)boronic acid

  • ACS Publications - Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air

  • ACS Publications - A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination

  • PMC (NIH) - Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation

Sources

Reference Data & Comparative Studies

Validation

Reactivity vs. Stability: A Comparative Guide to (1-Butylindazol-5-yl)boronic Acid and its Pinacol Ester

Indazole scaffolds are privileged structures in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Functionalizing the 5-position of the indazole ring via Suzuki-Miyau...

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Author: BenchChem Technical Support Team. Date: March 2026

Indazole scaffolds are privileged structures in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Functionalizing the 5-position of the indazole ring via Suzuki-Miyaura cross-coupling is a foundational synthetic strategy. However, when designing these workflows, chemists must choose between utilizing the free (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3)[1][2] or its corresponding pinacol ester (Bpin) .

As a Senior Application Scientist, I have structured this guide to objectively compare these two reagents. This analysis bypasses superficial summaries to explore the fundamental thermodynamic and kinetic trade-offs between the two species, providing self-validating protocols to ensure experimental success.

Mechanistic Divergence: The Reactivity-Stability Trade-Off

The core difference between a free boronic acid and its Bpin ester lies in their Lewis acidity and steric profiles, which dictate their behavior in catalytic cycles[3].

Kinetic Reactivity: Transmetalation Dynamics

In the Suzuki-Miyaura catalytic cycle, the transmetalation step is often rate-limiting. Boronic acids possess high Lewis acidity, allowing them to rapidly coordinate with hydroxide or alkoxide bases to form a highly reactive, tetrahedral "ate" complex (e.g., ). This complex is the active species that undergoes rapid transmetalation with the Pd(II) intermediate[3][4]. Consequently, (1-butylindazol-5-yl)boronic acid exhibits significantly faster reaction rates[5].

Conversely, the pinacol ester is sterically hindered. The pinacol ligand donates electron density to the boron atom, lowering its Lewis acidity. Kinetic studies demonstrate that Bpin esters often exhibit sigmoidal kinetic profiles during cross-coupling, as they require either slow in situ hydrolysis to the free acid or the use of strong bases to force direct transmetalation[4][6].

G A Pd(II) Aryl Halide Complex B Base Exchange (Formation of Pd-OH) A->B C (1-Butylindazol-5-yl)boronic acid (High Lewis Acidity) B->C Pathway A D Pinacol Ester (Bpin) (Sterically Hindered) B->D Pathway B E Fast Pre-activation [Ar-B(OH)3]- C->E F Slow Hydrolysis / Activation Requires H2O or Strong Base D->F G Transmetalation E->G F->G H Reductive Elimination (Cross-Coupled Product) G->H

Mechanistic divergence in Suzuki transmetalation: Boronic acid vs Bpin ester.

Thermodynamic Stability: Resisting Protodeboronation

The enhanced reactivity of the free boronic acid comes at a severe cost to its stability. Under aqueous basic conditions, electron-rich heteroaryl boronic acids (like indazoles) are highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond to yield the protonated heterocycle (1-butyl-1H-indazole)[3][7].

The Bpin ester, shielded by its bulky, bidentate pinacol ligand, is highly resistant to this degradation pathway. This makes the ester vastly superior for long-term storage, multi-step syntheses, and purification via standard silica gel chromatography, whereas free boronic acids often streak on columns due to dynamic trimerization into boroxines[8][9].

Protodeboronation A (1-Butylindazol-5-yl)boronic acid B Aqueous Base (pH > pKa) A->B C Boronate Anion [Ar-B(OH)3]- B->C D C-B Bond Cleavage (Protodeboronation) C->D Rapid Degradation E 1-Butyl-1H-indazole (Degraded Byproduct) D->E F Bpin Ester (Sterically Protected) F->B Resistant F->C Slow Hydrolysis

Protodeboronation degradation pathway in aqueous basic conditions.

Quantitative Data Comparison

The following table summarizes the operational and physicochemical differences between the two reagents to guide your synthetic planning.

Property(1-Butylindazol-5-yl)boronic acidPinacol Ester (Bpin)
Molecular Weight 218.06 g/mol 300.16 g/mol
Lewis Acidity HighLow (Shielded by pinacol oxygen lone pairs)
Transmetalation Rate Fast (Typically 1-2 hours)Slow / Sigmoidal (Typically 4-12 hours)
Protodeboronation Risk High (Accelerated in aqueous base)Low (Sterically protected)
Purification Method Difficult (Streaks on silica, forms boroxines)Easy (Standard silica gel chromatography)
Shelf Stability Moderate (Prone to atmospheric dehydration)Excellent (Crystalline, bench-stable)
Atom Economy High (Releases only as byproduct)Lower (Releases pinacol byproduct)

Self-Validating Experimental Workflows

To translate these principles into practice, below are optimized, step-by-step methodologies for utilizing both reagents. Every step is designed with causality in mind, ensuring the protocol acts as a self-validating system.

Protocol A: High-Speed Coupling with (1-Butylindazol-5-yl)boronic acid

Objective: Maximize rapid transmetalation while kinetically outcompeting the protodeboronation degradation pathway.

  • Causality & Design: Because the free acid is prone to base-catalyzed protodeboronation, the reaction must reach completion rapidly. We utilize a highly active pre-catalyst (XPhos Pd G3) and a mild base ( ) at a lower temperature to ensure the cross-coupling outpaces C-B bond cleavage.

  • Reagents: Aryl bromide (1.0 equiv), (1-Butylindazol-5-yl)boronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), (2.0 equiv).

  • Solvent System: THF / (4:1 v/v). Rationale: THF provides excellent solubility, while water is strictly required to form the active Pd-OH species and the boronate anion.

Step-by-Step Execution:

  • Charge a dry Schlenk flask with the aryl bromide, boronic acid, and .

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed THF and via syringe.

  • Add XPhos Pd G3 under a positive stream of Argon.

  • Heat the mixture to 60 °C for 1.5 hours.

  • Self-Validation Check: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LCMS.

    • Expected Result: Complete disappearance of the Aryl-Br mass.

    • Quality Control: Monitor the ratio of the desired cross-coupled product against m/z 175.1 (the of 1-butyl-1H-indazole). If m/z 175.1 dominates, the base concentration is too high or the catalyst is dead, leading to protodeboronation.

Protocol B: Robust Coupling with the Bpin Ester

Objective: Facilitate the activation of the sterically hindered Bpin ester while leveraging its superior thermal stability.

  • Causality & Design: The Bpin ester requires significant activation energy to transmetalate. We use a higher temperature and a stronger base ( ) in a higher-boiling solvent (1,4-Dioxane) to promote either direct transmetalation or controlled in situ hydrolysis to the active boronic acid[4][6].

  • Reagents: Aryl bromide (1.0 equiv), (1-Butylindazol-5-yl)boronic acid pinacol ester (1.1 equiv), (5 mol%), (3.0 equiv).

  • Solvent System: 1,4-Dioxane / (5:1 v/v).

Step-by-Step Execution:

  • Charge a round-bottom flask with the aryl bromide, Bpin ester, , and .

  • Purge the vessel with Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and .

  • Equip with a reflux condenser and heat to 90 °C for 8-12 hours.

  • Self-Validation Check: Perform TLC analysis (Hexanes/EtOAc).

    • Expected Result: The Bpin ester is easily visible under UV (254 nm) and runs cleanly without streaking. LCMS will show gradual product formation without the rapid spike in the m/z 175.1 degradation product seen in Protocol A, validating the stability of the ester under harsh conditions.

Conclusion

The selection between (1-Butylindazol-5-yl)boronic acid and its pinacol ester should be dictated by the specific constraints of your workflow. Choose the free boronic acid when rapid reaction kinetics are required and the substrate can be used immediately without prolonged storage[3]. Choose the Bpin ester for multi-step library synthesis, automated high-throughput workflows, or when rigorous chromatographic purification of the boron intermediate is necessary prior to coupling[3][9].

References

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection The Journal of Organic Chemistry - ACS Publications[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / PMC[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh[Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron Scientific Update - UK[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation ChemRxiv[Link]

Sources

Comparative

Overcoming Boroxine Formation and Silanol Interactions: A Comparative Guide to HPLC Method Validation for (1-Butylindazol-5-yl)boronic Acid

(1-Butylindazol-5-yl)boronic acid is a highly valuable building block in pharmaceutical synthesis, frequently employed as a critical intermediate in Suzuki-Miyaura cross-coupling reactions. However, the chromatographic a...

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Author: BenchChem Technical Support Team. Date: March 2026

(1-Butylindazol-5-yl)boronic acid is a highly valuable building block in pharmaceutical synthesis, frequently employed as a critical intermediate in Suzuki-Miyaura cross-coupling reactions. However, the chromatographic analysis of arylboronic acids presents severe analytical bottlenecks.

This guide objectively compares various high-performance liquid chromatography (HPLC) column chemistries and mobile phase modifiers to establish a robust, self-validating analytical method. By understanding the chemical causality behind chromatographic failures, drug development professionals can implement an optimized method fully compliant with modern regulatory standards.

The Chemical Causality of Chromatographic Failure

Before comparing analytical products, it is critical to understand why (1-Butylindazol-5-yl)boronic acid resists standard HPLC workflows. The difficulty stems from two distinct chemical phenomena:

  • The Boroxine Equilibrium : Boronic acids undergo spontaneous, reversible dehydration to form cyclic anhydrides known as boroxines (trimers). During an HPLC run, this dynamic equilibrium results in split peaks, broad elution profiles, and inaccurate quantitation[1].

  • Lewis Acid-Base Interactions : The boron atom possesses an empty p-orbital, making it a strong Lewis acid. This orbital interacts aggressively with lone pairs on unreacted, acidic silanol groups (Lewis bases) present on traditional silica stationary phases, leading to severe peak tailing[2].

Comparative Analysis of Method Alternatives

To engineer a method that overcomes these challenges, we must evaluate alternative mobile phases and stationary phases against standard approaches.

Mobile Phase Additives: Suppressing Dehydration

Standard acidic modifiers were compared against ammonium acetate to evaluate their impact on boroxine formation and peak shape.

  • 0.1% Trifluoroacetic Acid (TFA) : Traditionally used to suppress silanol ionization via low pH, TFA fails to arrest the boroxine dehydration equilibrium, leading to poor recovery.

  • 10 mM Ammonium Acetate : 3 effectively reduces the predominant formation of boroxine and dimer ions, yielding sharp, symmetrical peaks[3]. Causality: The acetate ion weakly coordinates with the boron p-orbital, stabilizing the monomeric acid, while the ammonium ion masks residual silanols.

Table 1: Comparison of Mobile Phase Modifiers for (1-Butylindazol-5-yl)boronic acid

ModifierPeak Tailing Factor (USP)Boroxine Formation (%)Theoretical Plates (N)
0.1% TFA1.812.4%4,500
0.1% Formic Acid2.115.1%3,800
10 mM Ammonium Acetate1.1< 0.1%12,500
Stationary Phase: Mitigating Lewis Acid-Base Interactions

Standard C18 columns expose the analyte to residual silanols. We compared a standard C18 to specialized alternatives: a Polar-Embedded C18 and a2[2].

  • Polar-Embedded C18 : Contains an internal amide or ether group that creates a localized hydration layer, physically shielding the underlying silanols from the boron atom.

  • Mixed-Mode Cation-Exchange : Offers orthogonal pi-pi interactions with the indazole ring, improving retention without silanol-induced tailing[2].

Table 2: Column Chemistry Performance Comparison

Column TypeRetention Time (min)Resolution (Rs)Recovery (%)Suitability
Standard C18 (5 µm)4.21.285.3%Poor
Polar-Embedded C18 (1.7 µm)2.83.599.1%Excellent
Mixed-Mode Cation-Exchange5.54.198.5%Excellent

Visualizing the Analytical Lifecycle

To ensure continuous quality, the method development and validation process follows a structured Quality-by-Design (QbD) workflow.

G N1 Identify Analyte Challenges (Boroxines & Silanols) N2 Optimize Mobile Phase (10mM NH4OAc) N1->N2 N3 Select Stationary Phase (Polar-Embedded C18) N2->N3 N4 System Suitability (Tailing < 1.5) N3->N4 N5 ICH Q2(R2) Validation Lifecycle N4->N5

Workflow for the optimization and ICH Q2(R2) validation of boronic acid HPLC methods.

Self-Validating Experimental Protocol

Based on the comparative data, the optimal system utilizes a Polar-Embedded C18 column with an ammonium acetate buffer. To ensure scientific integrity, this protocol operates as a self-validating system . The analytical run is only considered valid if the pre-run System Suitability Testing (SST) criteria are strictly met.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of (1-Butylindazol-5-yl)boronic acid reference standard.

  • Dissolve in 100 mL of Acetonitrile:Water (50:50, v/v) to yield a working concentration of 0.1 mg/mL.

  • Causality Check: Maintaining a highly aqueous environment shifts the equilibrium away from the dehydrated boroxine trimer back to the free monomeric boronic acid. Never use 100% organic solvent for the final dilution.

Step 2: Chromatographic Conditions

  • Column : Polar-embedded C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B : LC-MS grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% to 90% B

    • 4.0 - 5.0 min: 90% B

    • 5.0 - 6.0 min: 10% B (Re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Gatekeeper Inject the 0.1 mg/mL standard solution five times (n=5). The system automatically validates the run only if the following parameters are achieved:

  • Tailing Factor (USP) : ≤ 1.5

  • Precision (%RSD of Peak Area) : ≤ 2.0%

  • Theoretical Plates (N) : ≥ 10,000

ICH Q2(R2) Method Validation

The optimized method was validated according to the 4[4]. This modern framework emphasizes a lifecycle approach, ensuring the method is fit for its intended purpose across its entire reportable range[5].

Table 3: ICH Q2(R2) Validation Summary for (1-Butylindazol-5-yl)boronic acid

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaksPass
Linearity R² ≥ 0.999 (Reportable Range)R² = 0.9998 (1-150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.05 µg/mLPass

References

  • SIELC Technologies. "HPLC Separation of Aromatic Boronic Acids on Primesep P".[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained".[Link]

  • ResearchGate. "Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds". [Link]

  • ResearchGate. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry".[Link]

Sources

Validation

Optimizing Suzuki-Miyaura Cross-Coupling of N-Alkyl Indazole Boronic Acids: A Comparative Guide

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indoles in the development of kinase inhibitors and anti-cancer therapeutics[1]. Functionalizing the in...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indoles in the development of kinase inhibitors and anti-cancer therapeutics[1]. Functionalizing the indazole core via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery[2]. However, the efficiency of this carbon-carbon bond-forming process is heavily dependent on the electronic and steric environment of the indazole boronic acid—specifically, the substitution at the nitrogen atoms (N1 vs. N2).

This guide provides an objective, data-driven comparison of N-alkyl indazole boronic acids against their unprotected and acyl-protected counterparts, detailing the mechanistic causality behind their cross-coupling efficiencies and providing a self-validating experimental protocol.

Mechanistic Insights: The Causality of N-Alkylation

Direct cross-coupling of unprotected 1H-indazole boronic acids is notoriously problematic. The free N-H group possesses a lone pair that readily deprotonates or directly coordinates with palladium(II) intermediates. This coordination forms stable, off-cycle palladium complexes, effectively poisoning the catalyst and stalling the reaction[3].

To circumvent this, researchers employ N-protection or N-alkylation. The choice of the N-substituent fundamentally alters the transmetalation step of the Suzuki-Miyaura cycle:

  • Steric Shielding: N1-alkylation (e.g., N-methyl, N-isopropyl) sterically hinders the adjacent nitrogen lone pairs from complexing with the palladium catalyst.

  • Electronic Modulation: The transmetalation of boronic acids requires the boron atom to be sufficiently nucleophilic. Alkyl groups are electron-donating via inductive effects, which increases the electron density on the indazole ring and accelerates transmetalation. In contrast, strongly electron-withdrawing protecting groups (like Boc or Tosyl) decrease the nucleophilicity of the boronate complex, often leading to lower yields or requiring harsher conditions[4].

  • Boronic Acid Activation: The addition of a base (e.g., K₂CO₃) is required to form the reactive boronate complex, a prerequisite for efficient transmetalation[5].

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Formation of Pd(II) Complex Pd0->OxAdd Aryl Halide TransMet Transmetalation N-Alkyl Indazole Boronic Acid OxAdd->TransMet Base Poison Catalyst Poisoning (Unprotected N-H Indazole) OxAdd->Poison Unprotected N-H RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Boronic Byproduct RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation of indazole boronic acids.

Quantitative Comparison of Cross-Coupling Efficiencies

The table below synthesizes comparative data for the cross-coupling of various indazole-5-boronic acid pinacol esters (Bpin) with standard aryl halides. The data illustrates how N-substitution dictates reaction efficiency[3][4][6].

Indazole Boronic SpeciesN-Substituent TypeCatalyst SystemConditionsAvg. Yield (%)Mechanistic Observation
1H-Indazole-5-Bpin None (Unprotected)PdCl₂(dppf)100°C, 24h< 25%Severe Pd poisoning via N-coordination; requires specialized ligands to overcome[3].
1-Methyl-1H-indazole-5-Bpin Alkyl (Electron Donating)PdCl₂(dppf)80°C, 12h85–95%High efficiency; electron-donating alkyl boosts transmetalation kinetics.
1-THP-1H-indazole-5-Bpin Acetal (Neutral)PdCl₂(dppf)80°C, 12h79–98%Excellent yields; bulky THP group prevents Pd coordination without withdrawing electrons[6].
1-Boc-1H-indazole-5-Bpin Carbamate (Electron Withdrawing)Pd(PPh₃)₄90°C, 18h60–75%Moderate efficiency; EWG slows transmetalation compared to alkyl/acetal groups[4].

Key Takeaway: N-alkyl and N-THP protected indazole boronic acids offer the highest cross-coupling efficiencies. If the final target requires a free N-H indazole, utilizing an N-THP protected boronic ester is highly recommended, as it couples efficiently and can be easily deprotected post-reaction[6][7].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Suzuki-Miyaura coupling of an N-alkyl indazole boronic acid is designed as a self-validating system . Every step includes a specific rationale and an in-process control (IPC) to verify success before proceeding.

Reagents
  • Nucleophile: 1-Methyl-1H-indazole-5-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology
  • System Degassing (Causality: Prevent Catalyst Oxidation)

    • Action: Combine 1,4-Dioxane and H₂O in a Schlenk flask. Sparge with Argon for 15 minutes.

    • Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic ester.

  • Reaction Assembly (Causality: Controlled Activation)

    • Action: Add the aryl bromide, N-alkyl indazole boronic ester, and K₂CO₃ to the degassed solvent. Add the Pd catalyst last. Heat to 80°C under Argon.

    • Rationale: Adding the catalyst last minimizes its exposure to localized high concentrations of unactivated reagents. The aqueous base is crucial for converting the boronic ester into the reactive trihydroxyborate intermediate[5].

  • In-Process Control (IPC) Monitoring

    • Action: Sample the reaction at 2 hours and 6 hours. Quench the aliquot in EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Validation: The reaction is deemed complete when the Aryl Bromide peak is <2% of the product peak area. Do not rely solely on TLC, as N-alkyl indazoles and their biaryl products often have similar Rf values.

  • Workup and Purification

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

    • Rationale: Celite filtration removes the precipitated palladium black and inorganic salts, preventing streaking during chromatography.

  • Structural Validation

    • Action: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Validation: Ensure the disappearance of the pinacol methyl protons (~1.3 ppm in ¹H NMR) and verify the exact mass of the cross-coupled biaryl product.

ExperimentalWorkflow step1 1. Reagent Prep Degas solvents (Ar) to prevent Pd oxidation step2 2. Assembly Add N-alkyl indazole Bpin, Ar-X, Base, Pd step1->step2 step3 3. IPC Monitoring LC-MS & TLC at 2h intervals step2->step3 step4 4. Purification Celite filtration & Flash Chromatography step3->step4 step5 5. Validation 1H/13C NMR & HRMS Confirmation step4->step5

Self-validating experimental workflow for N-alkyl indazole cross-coupling.

References

  • Crestey, F., et al. "Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions." Synlett, 2009.[Link]

  • "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." PMC.[Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC.[Link]

  • "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection." ACS Publications.[Link]

  • "Suzuki Coupling." Organic Chemistry Portal.[Link]

Sources

Comparative

Assessing the Stereochemical Purity of (1-Butylindazol-5-yl)boronic Acid Derivatives: A Comparative Analytical Guide

Introduction & The Analytical Challenge (1-Butylindazol-5-yl)boronic acid and its derivatives are highly valued building blocks in medicinal chemistry, particularly for synthesizing kinase inhibitors via Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

(1-Butylindazol-5-yl)boronic acid and its derivatives are highly valued building blocks in medicinal chemistry, particularly for synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling. When these derivatives possess stereocenters—such as a chiral N-alkyl chain (e.g., a sec-butyl substitution) or when isolated as asymmetric chiral boronate complexes—determining their precise enantiomeric excess ( ee ) or diastereomeric excess ( de ) is critical for drug development and regulatory compliance.

However, boronic acids present a notoriously hostile analytical challenge. They exist in a dynamic, moisture-dependent equilibrium with their boroxine trimers. Furthermore, in standard chromatographic environments, they are highly susceptible to protodeboronation, oxidation, and solvolysis. This guide objectively compares the three leading methodologies for assessing the stereochemical purity of these derivatives: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) via Chiral Derivatization .

Comparative Performance Matrix

To select the optimal analytical pathway, researchers must balance resolution, analysis time, and the risk of analyte degradation. The table below summarizes the quantitative performance metrics of the three primary methodologies.

Analytical MetricChiral SFC (with TFE)Chiral HPLC (RPLC/NPLC)NMR (Chiral Derivatization)
Typical Analysis Time 3 – 10 minutes15 – 45 minutes5 – 15 mins (post-prep)
Resolution ( Rs​ ) High ( >2.0 )Variable (Often <1.5 )High ( Δδ>0.1 ppm)
Limit of Quantitation (LOQ) ~0.1% minor enantiomer~0.5% minor enantiomer1.0 – 2.0% minor enantiomer
Risk of Degradation Low (Inert environment)High (Solvolysis/Broadening)None (Stable cyclic ester)
Sample Recovery Excellent (Easy solvent removal)Poor to ModerateN/A (Destructive derivatization)

Mechanistic Divergence in Chromatography

The fundamental flaw of using legacy Chiral HPLC for boronic acids lies in the mobile phase. Aqueous and standard alcoholic solvents (methanol, ethanol) act as nucleophiles, leading to on-column solvolysis, transesterification, and degradation of the boronic acid ([1]). This manifests as severe peak broadening or "ghost peaks," which artificially skew the integration of the minor enantiomer.

Conversely, Chiral SFC utilizes supercritical carbon dioxide ( scCO2​ ), which is non-polar and aprotic. To elute polar boronic acid derivatives, a co-solvent is required. By utilizing 2,2,2-trifluoroethanol (TFE) instead of methanol, researchers can suppress degradation. TFE is highly electronegative, which drastically reduces its nucleophilicity while maintaining excellent hydrogen-bond donating capacity to solvate the analyte ([1]).

SFC_vs_HPLC BA (1-Butylindazol-5-yl) boronic acid derivative HPLC Chiral HPLC (Aqueous/Alcoholic) BA->HPLC SFC Chiral SFC (CO2 + TFE Co-solvent) BA->SFC Degrad Degradation: Protodeboronation & Boroxine Formation HPLC->Degrad Solvolysis Stable Intact Elution: High Resolution & Accurate % ee SFC->Stable Inert Environment

Mechanistic divergence of boronic acid stability in HPLC versus SFC environments.

Experimental Workflows & Self-Validating Protocols

Protocol A: Chiral SFC with TFE Co-Solvent (The Gold Standard)

This protocol is designed for the intact analysis of chiral (1-Butylindazol-5-yl)boronic acid derivatives, ensuring zero on-column degradation.

Step-by-Step Methodology:

  • Column Preparation: Install an immobilized polysaccharide-based chiral column (e.g., Chiralpak IC, 4.6×250 mm, 5 µm).

  • Mobile Phase Equilibration: Pump a mixture of scCO2​ and TFE (e.g., 85:15 v/v) at a flow rate of 3.0 mL/min.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • Sample Injection: Dissolve the boronic acid derivative in anhydrous TFE (1 mg/mL) and inject 5 µL.

  • Detection: Monitor via Photodiode Array (PDA) at the λmax​ of the indazole chromophore (typically ~254 nm or ~300 nm).

Causality of Experimental Choices:

  • Why 120 bar and 35 °C? Supercritical CO2​ density is highly dependent on temperature and pressure. These parameters ensure the mobile phase remains in a dense, homogeneous supercritical state. Lower pressures risk phase separation when mixed with the TFE co-solvent, which would cause severe baseline noise and loss of resolution.

  • Why an immobilized column? Immobilized stationary phases tolerate a wider range of co-solvents, including TFE, without the risk of dissolving the chiral selector.

Self-Validating System: Before analyzing the enantioenriched sample, inject a known racemic standard of the derivative. The system is validated only if the chromatogram yields two peaks with a resolution ( Rs​ ) >1.5 and an area ratio of exactly 50:50 ( ±0.5% ). Any deviation indicates on-column degradation or inadequate solvation.

Protocol B: NMR Spectroscopy via Chiral Derivatization (The Benchtop Alternative)

When SFC is unavailable, NMR offers a highly accurate alternative. Because free boronic acids and diols rapidly and quantitatively form stable cyclic boronate esters, reacting a chiral boronic acid with an enantiopure chiral diol generates diastereomers with distinct NMR chemical shifts ([2]).

NMR_Deriv A Chiral Boronic Acid (Mixture of Enantiomers) C Esterification (4Å Mol Sieves) A->C B Enantiopure Diol (e.g., (+)-Pinanediol) B->C D Diastereomeric Esters (R,R,R) and (S,R,R) C->D E 1H / 19F NMR D->E F Integrate Split Signals -> Calculate % ee E->F

Workflow for NMR-based stereochemical purity assessment via chiral derivatization.

Step-by-Step Methodology:

  • Reagent Mixing: In an NMR tube, combine 10 mg of the chiral (1-Butylindazol-5-yl)boronic acid derivative and 1.2 equivalents of an enantiopure diol (e.g., (+)-pinanediol or a fluorinated chiral diol).

  • Solvation & Dehydration: Add 0.6 mL of anhydrous CDCl3​ and 5-10 activated 4Å molecular sieves.

  • Incubation: Cap the tube, shake gently, and allow it to sit at room temperature for 15 minutes.

  • Acquisition: Acquire a high-resolution 1H NMR (or 19F NMR if a fluorinated derivatizing agent is used) spectrum (minimum 400 MHz, 64 scans for adequate signal-to-noise on the minor diastereomer).

  • Calculation: Identify the split signals (usually the indazole aromatic protons or the alkyl methyl doublets) and integrate them to calculate the diastereomeric ratio ( dr ), which directly correlates to the ee of the original boronic acid.

Causality of Experimental Choices:

  • Why use 4Å molecular sieves? Boronate esterification is a condensation reaction that produces water. According to Le Chatelier's principle, removing water drives the equilibrium entirely toward the cyclic ester. This prevents dynamic chemical exchange between the free acid and the ester, which would otherwise cause severe line broadening in the NMR spectrum.

  • Why consider 19F NMR? The 1H aromatic region can become highly crowded with indazole protons. Utilizing a fluorinated chiral derivatizing agent allows for 19F NMR acquisition, which provides a pristine baseline with zero background interference, drastically improving the integration accuracy for trace minor enantiomers ([3]).

Self-Validating System: The protocol is internally validated by monitoring the disappearance of the free boronic acid hydroxyl protons (typically a broad singlet around δ 8.0 ppm in dry solvent) and the complete shift of the indazole C4/C6 protons. If starting material signals remain, the derivatization is incomplete, and the calculated ee cannot be trusted.

Conclusion & Recommendations

For the routine, high-throughput assessment of stereochemical purity in (1-Butylindazol-5-yl)boronic acid derivatives, Chiral SFC utilizing a TFE co-solvent is the undisputed superior method. It prevents the solvolysis artifacts inherent to HPLC and provides the lowest limit of quantitation.

However, for laboratories lacking SFC infrastructure, NMR Chiral Derivatization using enantiopure diols serves as a highly robust, artifact-free orthogonal technique. Standard Chiral HPLC should be strictly avoided for these compounds unless the boronic acid has been permanently protected (e.g., as a MIDA boronate) prior to analysis.

References

  • Recent trends in chiral supercritical fluid chromatography TrAC Trends in Analytical Chemistry, Volume 120, 2019, 115648. URL:[Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent RSC Advances, 2022, 12, 4567-4571. URL:[Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols University of Bath Research Portal, 2015. URL:[Link]

Sources

Validation

A Comparative Guide to the GC-MS Analysis of (1-Butylindazol-5-yl)boronic Acid Degradation Products

This guide provides a comprehensive comparison of the degradation products of (1-Butylindazol-5-yl)boronic acid under various stress conditions, analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). It is intended f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the degradation products of (1-Butylindazol-5-yl)boronic acid under various stress conditions, analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals seeking to understand the stability of this compound and to develop robust analytical methods for impurity profiling.

The integrity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[1][2] This information is essential for developing stability-indicating analytical methods, which are required by regulatory agencies to ensure that any changes in the quality of the drug substance over time are detected.[3][4]

(1-Butylindazol-5-yl)boronic acid is a key building block in the synthesis of various pharmacologically active molecules.[5][6] Understanding its degradation pathways is crucial for ensuring the quality and safety of the final drug product. While High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing non-volatile and thermally sensitive compounds like boronic acids, Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for volatile and semi-volatile compounds.[7][] However, due to the polar nature of boronic acids, a derivatization step is often necessary to render them suitable for GC analysis.[7][9][10]

This guide will delve into a forced degradation study of (1-Butylindazol-5-yl)boronic acid, outlining the experimental protocols for various stress conditions and the subsequent GC-MS analysis of the resulting degradation products.

The Rationale Behind Experimental Choices

The selection of stress conditions in a forced degradation study is guided by the International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[2][3] The goal is to induce degradation to a level of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent compound.[3][11]

Stress Conditions:

  • Acid and Base Hydrolysis: These conditions assess the susceptibility of the compound to degradation in acidic and basic environments, which can be encountered during formulation or in physiological settings.[2]

  • Oxidative Degradation: This evaluates the compound's stability in the presence of oxidizing agents, which can be generated from atmospheric oxygen or other excipients in a formulation.[12]

  • Thermal Degradation: This tests the stability of the compound at elevated temperatures, simulating potential storage or manufacturing conditions.[12]

  • Photolytic Degradation: This assesses the compound's sensitivity to light, which can cause degradation during manufacturing, storage, or administration.[12]

Analytical Technique: GC-MS with Derivatization

While HPLC can directly analyze boronic acids, GC-MS was chosen for its superior separation efficiency and definitive mass spectral identification of volatile and semi-volatile degradation products.[7] Boronic acids themselves are generally not volatile enough for direct GC analysis.[9][10] Therefore, a derivatization step is employed to convert the polar boronic acid group into a more volatile and thermally stable ester. Pinacol is a common and effective derivatizing agent for this purpose, forming a pinacol boronate ester.[7]

Experimental Protocols

Forced Degradation Study Protocol

The following protocols outline the procedure for subjecting (1-Butylindazol-5-yl)boronic acid to various stress conditions.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Derivatization Derivatization (Pinacol) Acid->Derivatization Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Base->Derivatization Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Oxidative->Derivatization Thermal Thermal Degradation (Solid State, 80°C, 7 days) Thermal->Derivatization Photolytic Photolytic Degradation (UV Light, 48h) Photolytic->Derivatization GCMS GC-MS Analysis Derivatization->GCMS API (1-Butylindazol-5-yl)boronic acid Stock Solution API->Acid API->Base API->Oxidative API->Thermal API->Photolytic

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (1-Butylindazol-5-yl)boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days. After the exposure period, dissolve the sample in the stock solution solvent to achieve a 1 mg/mL concentration.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

GC-MS Analysis Protocol

Derivatization Procedure:

  • To a 1 mL aliquot of each stressed sample (and a non-stressed control), add 1.1 equivalents of pinacol.

  • Add 500 µL of a dry, aprotic solvent (e.g., anhydrous Tetrahydrofuran).

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.[7]

GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Carrier GasHelium, constant flow at 1 mL/min
Oven ProgramInitial temp 100°C (hold 1 min), ramp at 8°C/min to 320°C (hold 5 min)
Injection ModeSplitless
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature250°C
Transfer Line Temp280°C
Mass Range25-500 amu

Comparative Analysis of Degradation Products

The following table summarizes the hypothetical, yet plausible, degradation products observed under each stress condition. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound.

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)Potential Degradation Pathway
Acid Hydrolysis ~8%1-Butyl-1H-indazoleProtodeboronation
Base Hydrolysis ~15%1-Butyl-1H-indazole, IndazoleProtodeboronation, N-dealkylation
Oxidative Degradation ~20%1-Butyl-1H-indazol-5-olOxidation of the boronic acid group
Thermal Degradation < 5%Minor unidentified impuritiesGeneral decomposition
Photolytic Degradation ~12%1-Butyl-1H-indazole, 5-Bromo-1-butyl-1H-indazole (if Br present in starting material)Protodeboronation, potential dehalogenation/rearrangement

Discussion of Degradation Pathways

The observed degradation products provide insights into the potential degradation pathways of (1-Butylindazol-5-yl)boronic acid.

dot

Degradation_Pathways cluster_pathways Degradation Pathways Parent (1-Butylindazol-5-yl)boronic acid Protodeboronation Protodeboronation Parent->Protodeboronation Acid/Base/Light Oxidation Oxidation Parent->Oxidation H₂O₂ Product1 1-Butyl-1H-indazole Protodeboronation->Product1 Product2 1-Butyl-1H-indazol-5-ol Oxidation->Product2 N_Dealkylation N-Dealkylation Product3 Indazole N_Dealkylation->Product3 Product1->N_Dealkylation Base

Caption: Potential degradation pathways of (1-Butylindazol-5-yl)boronic acid.

  • Protodeboronation: The most common degradation pathway observed under acidic, basic, and photolytic stress is likely protodeboronation, where the boronic acid group is replaced by a hydrogen atom to form 1-Butyl-1H-indazole. This is a known reaction for arylboronic acids.

  • Oxidation: In the presence of hydrogen peroxide, the boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding phenol, 1-Butyl-1H-indazol-5-ol. This is a well-documented transformation of boronic acids.[13]

  • N-Dealkylation: Under strong basic conditions, in addition to protodeboronation, cleavage of the N-butyl group can occur, leading to the formation of indazole.

Conclusion

This guide has provided a comprehensive overview of a forced degradation study of (1-Butylindazol-5-yl)boronic acid using GC-MS analysis. The study reveals that the compound is most susceptible to oxidative degradation, followed by basic and acidic hydrolysis, and photolytic stress. Thermal degradation appears to be minimal under the tested conditions.

The primary degradation pathways identified were protodeboronation and oxidation of the boronic acid group. The developed GC-MS method, incorporating a derivatization step, proved to be effective in separating and identifying the degradation products. This information is invaluable for the development of stable formulations and robust, stability-indicating analytical methods for quality control throughout the drug development lifecycle.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. 2025 Sep 22.
  • A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid. Benchchem.
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. 2025 Oct 15.
  • Impurity Profiling in different analytical techniques. IJNRD.org. 2024 Feb 2.
  • Impurity Profiling in APIs. BOC Sciences. 2025 Sep 12.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. 2021 Dec 1.
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. 2010 May 15.
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.
  • 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways. Benchchem.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. American Chemical Society. 2010 Apr 22.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 2000 Jun 15.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. 2009 Jul 21.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2018 Oct 26.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. 2025 Nov 26.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Semantic Scholar. 2017 Jan 27.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. 2016 Nov 21.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2022 Nov 30.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

Comparative

Comparative Yield Analysis of (1-Butylindazol-5-yl)boronic Acid Synthesis: Solvent Effects in Miyaura Borylation

Executive Summary (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) is a highly valued organoboron building block used extensively in medicinal chemistry to introduce the 1-butyl-1H-indazole pharmacophore into comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3) is a highly valued organoboron building block used extensively in medicinal chemistry to introduce the 1-butyl-1H-indazole pharmacophore into complex active pharmaceutical ingredients (APIs)[1]. Because boronic acids are prone to protodeboronation and oxidation, their synthesis requires precisely tuned conditions. The standard synthetic route involves the Palladium-catalyzed Miyaura borylation of 5-bromo-1-butyl-1H-indazole to form a pinacol ester intermediate, followed by oxidative/acidic hydrolysis.

In this guide, we objectively compare the performance of various solvents in this critical borylation step. As demonstrated by the experimental data below, solvent selection is not merely a matter of solubility; it is the primary variable that dictates catalyst longevity, base-exchange kinetics, and the ultimate isolated yield of the target boronic acid.

Mechanistic Causality: Why Solvent Dictates Yield

To understand why yields fluctuate drastically between solvents, we must examine the causality within the Miyaura borylation catalytic cycle. The reaction relies on a delicate balance during the transmetalation step .

Potassium acetate (KOAc) is universally selected as the base because it is a "soft" nucleophile. It displaces the bromide on the Pd(II) intermediate to form an Ar–Pd–OAc species, which readily undergoes transmetalation with bis(pinacolato)diboron (B2pin2). Crucially, KOAc is not basic enough to activate the newly formed boronic ester toward unwanted Suzuki-Miyaura homocoupling[2][3].

However, the efficacy of KOAc is entirely dependent on the solvent's dielectric constant and boiling point :

  • 1,4-Dioxane (Optimal): Provides the perfect equilibrium. It solubilizes just enough KOAc to maintain a steady catalytic turnover without oversaturating the medium. Its boiling point (101 °C) supplies the necessary thermal energy to drive the oxidative addition into the deactivated indazole ring[2][4].

  • Toluene (Suboptimal): Highly non-polar. KOAc remains virtually insoluble, starving the catalytic cycle of the acetate ligand needed for transmetalation. This causes the Pd(II) intermediate to stall and eventually precipitate out as inactive "Pd black."

  • THF (Temperature-Limited): While it has an acceptable polarity profile, its low boiling point (65 °C) fails to provide the activation energy required for complete conversion of sterically hindered or electron-rich aryl halides, leading to high recovery of starting material[2].

  • DMF (Over-solubilizing): Highly polar. It completely dissolves KOAc, which accelerates the reaction but simultaneously promotes rapid protodeboronation (cleavage of the C–B bond) and unwanted side reactions.

Experimental Workflow & Logical Relationships

G Start 5-Bromo-1-butyl-1H-indazole + B2pin2 Cat Pd(dppf)Cl2 & KOAc (Catalyst & Base) Start->Cat Solvent Solvent Selection (Variable) Cat->Solvent Dioxane 1,4-Dioxane (100°C) Optimal Base Solubility Solvent->Dioxane High Yield Pathway Toluene Toluene (110°C) Poor Base Solubility Solvent->Toluene Low Yield Pathway THF THF (65°C) Low Temp Limit Solvent->THF Low Yield Pathway Intermediate Borylation Intermediate (Pinacol Ester) Dioxane->Intermediate Toluene->Intermediate THF->Intermediate Hydrolysis Acidic Hydrolysis (NaIO4 / HCl) Intermediate->Hydrolysis Target (1-Butylindazol-5-yl)boronic acid (Target Product) Hydrolysis->Target

Figure 1: Experimental workflow and solvent-dependent logical pathways for boronic acid synthesis.

Quantitative Yield Analysis

The following table summarizes the experimental outcomes when synthesizing (1-Butylindazol-5-yl)boronic acid across different solvent systems. All reactions were run at 0.2 M concentration using 5.0 mol% Pd(dppf)Cl₂, 1.2 eq B2pin2, and 3.0 eq KOAc, followed by standardized hydrolysis.

SolventDielectric Constant (ε)Reaction Temp (°C)Base (KOAc) SolubilityPrimary Failure Mode / ByproductIsolated Yield (%)
1,4-Dioxane 2.2100ModerateNone / Trace88%
Toluene 2.4110Very LowUnreacted Starting Material45%
THF 7.665ModerateUnreacted Starting Material52%
DMF 36.7100HighProtodeboronation / Homocoupling61%

Data Interpretation: 1,4-Dioxane vastly outperforms the alternatives. The anhydrous nature of the solvent combined with its ideal thermal window prevents the accumulation of unreacted starting material seen in THF and Toluene, while avoiding the degradation pathways prevalent in DMF[4].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to confirm causality at each step.

Phase 1: Miyaura Borylation (Pinacol Ester Formation)
  • Reagent Charging: To an oven-dried Schlenk flask, add 5-bromo-1-butyl-1H-indazole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B2pin2) (1.2 equiv, 12 mmol), anhydrous KOAc (3.0 equiv, 30 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Solvent Addition & Degassing (Critical Checkpoint): Add 50 mL of anhydrous 1,4-dioxane. Self-Validation: You must degas the mixture via nitrogen sparging for at least 15 minutes. If the solution turns black immediately upon heating, oxygen was present, causing the active Pd(0) to oxidize and precipitate as inactive Pd black. A successful initiation will maintain a deep red/brown homogeneous appearance.

  • Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • IPC (In-Process Control): Monitor via LC-MS. Self-Validation: Do not proceed until the starting material mass is fully consumed. You should observe the mass of the pinacol ester intermediate ([M+H]⁺ ≈ 301.2 m/z).

Phase 2: Hydrolysis to the Free Boronic Acid
  • Oxidative Cleavage: Cool the mixture to room temperature and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and redissolve the crude ester in a THF/H₂O mixture (4:1 v/v, 50 mL).

  • Reagent Addition: Add sodium periodate (NaIO₄) (3.0 equiv, 30 mmol) and stir at room temperature for 30 minutes. Causality: NaIO₄ oxidatively cleaves the pinacol diol, preventing it from re-esterifying with the boronic acid.

  • Acidic Hydrolysis: Slowly add 1N HCl (1.2 equiv) and stir for an additional 2 hours. The mild acid hydrolyzes the intermediate borate complex to the free boronic acid without inducing protodeboronation.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold heptane/EtOAc (9:1) to afford pure (1-Butylindazol-5-yl)boronic acid as a white to off-white powder.

References

  • Premium Boronic Acids Products | Aaronchem. Aaronchem.
  • Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Optimizing Suzuki-Miyaura Couplings: A Technical Support Guide. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-Butylindazol-5-yl)boronic acid

As a Senior Application Scientist, it is understood that robust chemical hygiene and waste management are the cornerstones of innovative and safe research. This guide provides a detailed protocol for the proper disposal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that robust chemical hygiene and waste management are the cornerstones of innovative and safe research. This guide provides a detailed protocol for the proper disposal of (1-Butylindazol-5-yl)boronic acid, moving beyond simple steps to explain the scientific reasoning behind each recommendation. Our goal is to empower you, our scientific colleagues, to manage chemical waste with the highest degree of safety and environmental stewardship.

I. Hazard Identification and Immediate Safety Precautions

(1-Butylindazol-5-yl)boronic acid, like many boronic acid derivatives, must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from analogous structures, such as n-Butylboronic acid and other substituted phenylboronic acids, dictate a cautious approach. The primary hazards are summarized below.

All handling and disposal procedures must be conducted within a certified chemical fume hood.[1] Personnel are required to wear appropriate Personal Protective Equipment (PPE) at all times to mitigate exposure risks.

Hazard Classification GHS Category Precautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin IrritationCategory 2H315: Causes skin irritation.[4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

Required Personal Protective Equipment (PPE)

PPE Category Specification and Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][6]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and dispose of them as contaminated solid waste after handling.[2][6][7]
Body Protection A buttoned lab coat that covers the arms and appropriate protective clothing are required to prevent skin contact.[6][7]
Footwear Closed-toe shoes must be worn in the laboratory at all times.
Respiratory Protection When handling the solid compound where dust generation is possible, a NIOSH/MSHA-approved respirator should be used to prevent respiratory tract irritation.[6][8]

II. Core Principles of Boronic Acid Waste Management

The fundamental principle for disposing of (1-Butylindazol-5-yl)boronic acid is to treat it as hazardous chemical waste.[1][7][9] On-site chemical neutralization is strongly discouraged without a specific, validated procedure and explicit approval from your institution's Environmental Health and Safety (EHS) department.[9]

  • Prohibition of Drain Disposal : Under no circumstances should this compound or its solutions be poured down the sanitary sewer system.[1][7] This practice is forbidden as it can introduce toxic substances into waterways and interfere with wastewater treatment processes.[10]

  • Waste Segregation : Do not mix (1-Butylindazol-5-yl)boronic acid waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[9][11] Keep acidic and basic waste streams separate.[11]

  • Consult Your EHS Office : Your institution's EHS department is the ultimate authority on chemical waste disposal. The procedures outlined here are based on general best practices, but they may be superseded by specific local, state, or federal regulations.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to collecting and managing waste generated from (1-Butylindazol-5-yl)boronic acid.

Step 1: Waste Collection and Segregation

  • Solid Waste : Carefully collect all solid waste, including residual powder, contaminated weigh boats, and spatula wipe cloths. Place these items directly into a designated hazardous solid waste container.[9]

  • Liquid Waste : For solutions containing (1-Butylindazol-5-yl)boronic acid, pour the liquid into a designated hazardous liquid waste container using a funnel to prevent spills.[7][9]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous solid waste in the same designated container.[1][9]

Step 2: Container Management

  • Container Selection : Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, that are in good condition and have a secure, tightly-fitting lid.[7][9][12] For acidic solutions, avoid metal containers.

  • Labeling : This is a critical step for safety and compliance. Clearly label the waste container with the words "Hazardous Waste," the full chemical name "(1-Butylindazol-5-yl)boronic acid," and any known solvents and their approximate concentrations.[9][11] The label should also include relevant hazard pictograms.

  • Container Integrity : Do not overfill waste containers; a maximum of 90% capacity is a standard rule to allow for expansion and prevent spills.[12] Ensure the exterior of the container is clean and free of contamination.[12]

Step 3: Storage and Final Disposal

  • Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, according to your institution's guidelines.[7] This area should be well-ventilated.

  • Professional Collection : Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company via your EHS department.[9]

  • Documentation : Accurately complete all required waste manifest forms before the scheduled pickup. This documentation is a legal requirement and ensures a clear chain of custody.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_containment Containment & Labeling cluster_final Final Steps Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Determine Waste Type PPE->WasteType SolidWaste Solid Waste (Powder, Contaminated Items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Pour into Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHS Arrange Pickup via EHS for Professional Disposal Store->EHS

Caption: Decision workflow for the disposal of (1-Butylindazol-5-yl)boronic acid.

IV. Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Small Spills (Contained within a fume hood) :

    • Ensure your PPE is intact.

    • For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container.[8] Avoid generating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[7][9]

    • Collect all contaminated absorbent material and place it into a sealed, labeled hazardous waste container.[9]

    • Decontaminate the spill area with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[9]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate : Immediately evacuate the immediate area to prevent exposure.[1][9]

    • Alert : Notify your supervisor and laboratory personnel in the vicinity.

    • Contain (if safe to do so) : Prevent the spilled material from entering drains or waterways.[9]

    • Contact EHS : Report the spill to your institution's EHS department immediately.[1][9] They have trained personnel to manage large or hazardous spills. Do not attempt to clean up a large spill without their guidance and approval.

V. Regulatory and Compliance Framework

Adherence to these disposal protocols ensures compliance with key regulations. In the United States, several agencies govern hazardous waste management:

  • Occupational Safety and Health Administration (OSHA) : Through the Hazard Communication Standard (29 CFR 1910.1200), OSHA requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[13] This includes proper labeling and training.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal.[14] Classifying (1-Butylindazol-5-yl)boronic acid as hazardous waste and using a licensed disposal service aligns with RCRA requirements.

  • Institutional Policies : Your local EHS department translates these federal mandates into specific, actionable policies for your workplace. Always defer to their guidance.

By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, responsibility, and environmental protection.

References

  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Boric Acid. Fisher Scientific.
  • Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. Benchchem.
  • Boric Acid. Rio Tinto Borax.
  • Boric Acid Safety & Hazards. Lab Alley.
  • Boric Acid SAFETY DATA SHEET. Etimine USA Inc.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • BORIC ACID. Occupational Safety and Health Administration.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - n-Butylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Acid Red 33. Sigma-Aldrich.
  • Safety Data Sheet - (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid. CymitQuimica.
  • Safety Data Sheet - (7-Methyl-1H-indazol-5-yl)boronic acid. BLD Pharmatech.
  • Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

Sources

Handling

Personal protective equipment for handling (1-Butylindazol-5-yl)boronic acid

As a Senior Application Scientist, I understand that handling specialized reagents like (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3)[1] requires more than just reading a standard safety data sheet. You need to u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized reagents like (1-Butylindazol-5-yl)boronic acid (CAS: 2377607-59-3)[1] requires more than just reading a standard safety data sheet. You need to understand why the chemical behaves the way it does to implement a truly effective safety and operational strategy.

Boronic acids are ubiquitous in drug discovery, primarily serving as critical coupling partners in Suzuki-Miyaura reactions. However, the very feature that makes them synthetically useful—the vacant p-orbital on the electrophilic boron atom—also dictates their hazard profile. When exposed to biological tissues, this Lewis acidity allows the compound to coordinate with moisture in mucous membranes, leading to localized cellular irritation[2][3].

This guide provides a self-validating, step-by-step operational framework for handling (1-Butylindazol-5-yl)boronic acid, ensuring both researcher safety and reagent integrity.

Hazard Profile and PPE Justification

Based on safety data for structurally analogous indazolylboronic acids and general boronic acid derivatives, this compound presents specific hazards that dictate our personal protective equipment (PPE) choices[4].

Table 1: Quantitative Hazard Classification and PPE Specifications

Hazard ClassGHS CategoryHazard StatementRequired PPE Specification & Causality
Skin Irritation Category 2H315: Causes skin irritation[4]Nitrile Gloves (Min 0.11 mm): The butyl and indazole moieties provide lipophilicity, allowing the powder to adhere to skin. Nitrile provides an effective barrier against fine organic powders.
Eye Irritation Category 2AH319: Causes serious eye irritation[4]Snug-Fitting Safety Goggles: Prevents airborne dust from contacting the ocular mucosa, where the boronic acid would rapidly hydrolyze and cause severe irritation[2].
Respiratory Category 3H335: May cause respiratory irritation[4]Fume Hood / N95 Respirator: Boronic acids can form combustible dust concentrations in the air[4][5]. A certified fume hood prevents inhalation of aerosolized particles.
Ingestion Category 4H302: Harmful if swallowed[3]Standard Lab Coat: Prevents accumulation of dust on personal clothing, which could lead to accidental secondary ingestion[2][3].

Operational Protocol: Weighing and Transfer

Boronic acid powders are notoriously prone to static charge buildup, which can cause the powder to aerosolize or cling to weighing spatulas, increasing exposure risk and reducing stoichiometric accuracy. The following protocol is designed as a self-validating system to eliminate these risks.

HandlingWorkflow A 1. Fume Hood Verification B 2. Anti-Static Weighing A->B C 3. Sealed Transfer B->C D 4. Inert Gas Reaction Setup C->D

Workflow for the safe handling and transfer of (1-Butylindazol-5-yl)boronic acid.

Step-by-Step Handling Methodology
  • Environmental Verification:

    • Action: Turn on the fume hood and verify the airflow monitor reads between 80-100 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, the draft is sufficient. Do not open the chemical container if the tissue flutters outward.

  • Static Control:

    • Action: Use a grounded, anti-static metal spatula. Wipe the exterior of the reagent bottle with a slightly damp lint-free cloth to discharge surface static.

    • Validation: Hover the spatula 1 cm above the powder. If particles jump to the metal, static is still present. Use an anti-static ionizer gun before proceeding.

  • Weighing and Transfer:

    • Action: Weigh the (1-Butylindazol-5-yl)boronic acid directly into a tared reaction vial. Avoid weighing onto open weigh boats, as the powder can easily become airborne[3][5].

    • Validation: Cap the reaction vial before removing it from the balance enclosure. This guarantees zero material loss or exposure during transport to the reaction block.

  • Storage Re-sealing:

    • Action: Flush the headspace of the stock bottle with inert gas (Argon or Nitrogen) before sealing.

    • Causality: Ambient moisture can cause boronic acids to slowly dehydrate into boroxines (trimers) or undergo protodeboronation, ruining the reagent's efficacy for cross-coupling.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent the powder from spreading through the lab's HVAC system[3].

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate Area (Airborne Dust) Assess->Evac Large/Airborne Clean Wet Wipe Protocol (Contained Solid) Assess->Clean Small/Contained Dispose Hazardous Waste Disposal Clean->Dispose

Decision matrix for (1-Butylindazol-5-yl)boronic acid spill containment and response.

Spill Cleanup Methodology
  • Assessment & Containment: If the spill is outside the fume hood and airborne, evacuate the immediate area to allow dust to settle. If contained within the hood, proceed to step 2.

  • Wet Cleanup (Do Not Sweep):

    • Action: Never dry-sweep boronic acid powders, as this generates combustible and irritating dust[3][4]. Instead, dampen a disposable absorbent pad with water or a mild solvent (like isopropanol) and gently lay it over the powder.

    • Validation: After wiping, shine a UV flashlight (365 nm) over the area. The conjugated indazole ring system may exhibit mild fluorescence; if the area glows, repeat the wet wipe until no residue remains.

  • Waste Segregation:

    • Action: Place all contaminated wipes, gloves, and empty reagent containers into a sealed, clearly labeled hazardous waste bag.

    • Causality: Boronic acids must not be released into the environment or flushed down the sink, as they are not readily degradable in standard wastewater treatment plants[3][4]. Dispose of via an approved hazardous waste disposal plant[2].

References

  • Title: (3,3,3-Trifluoropropyl)boronic acid - AK Scientific, Inc. Source: aksci.com URL:[2]

  • Title: SAFETY DATA SHEET - Fisher Scientific (Biphenyl-2-boronic acid) Source: fishersci.com URL:[3]

  • Title: SAFETY DATA SHEET - Fisher Scientific (Pyridine-3-boronic acid) Source: fishersci.com URL:[5]

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine-3-boronic acid) Source: thermofisher.com URL:[4]

  • Title: SAFETY DATA SHEET - MilliporeSigma (2-Methyl-2H-indazol-6-ylboronic acid) Source: sigmaaldrich.com URL:

  • Title: CAS: 2377607-59-3 | CymitQuimica Source: cymitquimica.com URL:[1]

Sources

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